1-Benzyl-4-(3-chlorophenoxy)phthalazine
Description
BenchChem offers high-quality 1-Benzyl-4-(3-chlorophenoxy)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-chlorophenoxy)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(3-chlorophenoxy)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-16-9-6-10-17(14-16)25-21-19-12-5-4-11-18(19)20(23-24-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDSDOPPDHHDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacological Potential of 1,4-Disubstituted Phthalazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Phthalazine Scaffold
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Among the various substituted phthalazines, the 1,4-disubstituted derivatives have garnered significant attention due to their potent and varied biological effects. These compounds have shown promise in oncology, infectious diseases, and inflammatory conditions, making them a focal point for drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the biological activities of 1,4-disubstituted phthalazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied biological activity of 1,4-disubstituted phthalazine derivatives is their anticancer potential. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, including lung (A549), colon (HT-29, HCT-116), breast (MDA-MB-231, MCF-7), and liver (Bel-7402, HepG2) cancers.[3][4][5][6] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
1. VEGFR-2 Inhibition and Anti-Angiogenesis:
A crucial mechanism underlying the anticancer effects of many 1,4-disubstituted phthalazines is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][7][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these phthalazine derivatives inhibit downstream signaling pathways, leading to a reduction in tumor vascularization, proliferation, and survival.[7][8] Molecular docking studies have revealed that the phthalazine core can act as a hinge-binding motif, while the substituents at the 1 and 4 positions can occupy adjacent hydrophobic pockets, contributing to high-affinity binding.[5][7]
Signaling Pathway: VEGFR-2 Inhibition by 1,4-Disubstituted Phthalazine Derivatives
Caption: Inhibition of VEGFR-2 signaling by 1,4-disubstituted phthalazine derivatives.
2. PARP Inhibition and Synthetic Lethality:
Another prominent mechanism of action for certain phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[8][9][10] PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[8][10] The phthalazinone scaffold has been successfully utilized in the design of potent PARP inhibitors, with some derivatives showing greater potency than the approved drug Olaparib in preclinical studies.[8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 1,4-disubstituted phthalazine derivatives against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | 1-anilino-4-arylsulfanylmethyl | MDA-MB-231 | 0.00084 | [3] |
| 12 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl) | Bel-7402 | 32.4 | [4][11] |
| 13 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl) | HT-1080 | 25.8 | [4][11] |
| 7a (VEGFR-2) | N/A | VEGFR-2 (enzyme) | 0.11 | [5] |
| 7c (Cytotoxicity) | Phenyl phthalazinone moiety | HCT-116 | 1.36 | [6] |
| 8b (Cytotoxicity) | Phenyl phthalazinone moiety | HCT-116 | 2.34 | [6] |
| 6c | β-Ala-phthalazine derivative | Liver Cancer | 0.41 | [12] |
| 6d | β-Ala-phthalazine derivative | Liver Cancer | 0.38 | [12] |
| 12d | Phthalazine-based hydrazide | MDA-MB-231 | 0.57 | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The microculture tetrazolium (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of novel compounds.[4][11][14][15]
Workflow: MTT Assay for Cytotoxicity Screening
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 1,4-disubstituted phthalazine derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
While not as extensively explored as their anticancer effects, 1,4-disubstituted phthalazine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[1][16][17] The incorporation of various substituents at the 1 and 4 positions of the phthalazine nucleus has led to compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[16][17][18]
Structure-Activity Relationship Insights
Studies have shown that the nature of the substituents on the phthalazine core plays a crucial role in determining the antimicrobial potency and spectrum. For instance, the introduction of sugar moieties has been shown to enhance the biological activity, potentially by increasing the transport of the compounds into the biological systems.[16] Similarly, the presence of specific aryl or heteroaryl amines and thiols has been correlated with increased antibacterial activity.[17]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of selected 1,4-disubstituted phthalazine derivatives, typically reported as the diameter of the inhibition zone in an agar diffusion assay or as the Minimum Inhibitory Concentration (MIC).
| Compound Type | Target Microorganism | Activity Metric | Result | Reference |
| S-nucleoside derivative | Various bacteria and fungi | Inhibition Zone | Significant | [16] |
| Sugar hydrazine derivative | Various bacteria and fungi | Inhibition Zone | Significant | [16] |
| p-Anisidine substituted | Fungi | Inhibition Zone | Most active in series | [17] |
| 2,3-bis[(1-(aryl)-1H-1,2,3-triazole-4-yl)methyl) | Pseudomonas aeruginosa | N/A | Highest activity | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 1,4-disubstituted phthalazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several 1,4-disubstituted phthalazine derivatives have been reported to possess anti-inflammatory properties.[1] The mechanism of action for their anti-inflammatory effects is still under investigation but is thought to involve the modulation of key inflammatory mediators and pathways.
Potential Mechanisms of Action
The anti-inflammatory effects of these compounds may be attributed to their ability to:
-
Inhibit pro-inflammatory enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[21]
-
Suppress the production of pro-inflammatory cytokines: Including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[21][22]
-
Modulate inflammatory signaling pathways: Such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[21]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[23]
Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,4-disubstituted phthalazine derivatives for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for an extended period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
1,4-Disubstituted phthalazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of VEGFR-2 and PARP, has established them as a valuable scaffold in oncology drug discovery. Furthermore, their emerging potential as antimicrobial and anti-inflammatory agents warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the substituents at the 1 and 4 positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, toxicity, and overall therapeutic potential.
The continued exploration of 1,4-disubstituted phthalazine derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
-
Zhang, Y., Liu, Y., Chen, D., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-3510. [Link]
-
Li, J., Zhao, Y. F., Yuan, X. Y., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574-582. [Link]
-
Li, J., Zhao, Y. F., Yuan, X. Y., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. [Link]
-
Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sattar, N. A. (2020). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]
-
Wang, Y., Zhang, Y., Liu, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2012). Bioassays for anticancer activities. PubMed. [Link]
-
El-Adl, K., Sakr, H., et al. (2021). Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. Ovid. [Link]
-
Wasfy, A. F., Aly, A. A., Behalo, M. S., & Mohamed, N. S. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. [Link]
-
Gilleece, T., & Schwalbe, R. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
A concise review of synthetic strategy, mechanism of action, and SAR studies of phthalazine derivatives as anticancer agent. (n.d.). Eurekaselect. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & El-Gendy, M. A. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456–23470. [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2024). ResearchGate. [Link]
-
Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. [Link]
-
Ibrahim, I. A., El-Remaily, M. A. A., El-Rashedy, A. A., et al. (2023). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds, 43(6), 5521-5541. [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-. (2024). RSC Publishing. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2012). Bioassays for Anticancer Activities. ResearchGate. [Link]
-
WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]
-
Li, J., Zhao, Y. F., Yuan, X. Y., et al. (2006). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. PubMed. [Link]
-
Wang, Y., Zhang, Y., Liu, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2018). Taylor & Francis Online. [Link]
-
Gilleece, T., & Schwalbe, R. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Bentham Science. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2018). National Institutes of Health. [Link]
-
An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (2013). ResearchGate. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024). ResearchGate. [Link]
-
A reasonable way of assessing anticancer activity in vitro would be to test if the drug candidate improves the ability of the standard drugs to kill cancer cells without significantly affecting nonmalignant cells. (2015). National Institutes of Health. [Link]
-
El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., et al. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 23(11), 2993. [Link]
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. (2019). PharmaInfo. [Link]
-
Li, W., Liu, J., Li, D., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PLoS One, 12(3), e0173323. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI. [Link]
-
El-Remaily, M. A. A., Ibrahim, I. A., El-Rashedy, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute, 35(1), 29. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2017). National Institutes of Health. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]
-
Novel synthesis of phthalazine derivatives as antimicrobial agents. (2006). Scilit. [Link]
-
Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2022). Taylor & Francis Online. [Link]
-
Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. [Link]
-
Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115038. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2018). National Institutes of Health. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). OUCI. [Link]974F-242566F88E1B/)
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity [mdpi.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. woah.org [woah.org]
- 20. mdpi.com [mdpi.com]
- 21. athmicbiotech.com [athmicbiotech.com]
- 22. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Benzyl-Phthalazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The phthalazine nucleus, particularly when substituted with a benzyl moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzyl-phthalazine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a causal analysis of how specific structural modifications influence therapeutic efficacy. We will delve into the critical chemical features governing the anticancer and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to foster a deeper understanding and guide future drug design efforts.
Introduction: The Versatility of the Benzyl-Phthalazine Core
Phthalazine derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profile, which includes antihypertensive, anti-inflammatory, and cardiotonic effects.[1] The introduction of a benzyl group at the 4-position of the phthalazine ring system has proven to be a particularly fruitful strategy, leading to the discovery of potent agents with significant therapeutic potential, notably in oncology and infectious diseases.
The benzyl group's aromatic nature and conformational flexibility allow for critical interactions with various biological targets. The phthalazine core, a bicyclic aromatic heterocycle, serves as a rigid anchor and presents opportunities for substitution at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and target affinity. This guide will systematically dissect the SAR of this promising class of compounds, focusing on two key therapeutic areas: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Key Signaling Pathways
Benzyl-phthalazine analogs have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Inhibition of VEGFR-2: A Cornerstone of Anti-Angiogenic Therapy
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated and effective strategy in cancer therapy.
Core SAR Insights:
The general structure-activity relationship for VEGFR-2 inhibition by benzyl-phthalazine analogs centers on the strategic placement of substituents on both the phthalazine and benzyl rings to optimize interactions within the ATP-binding pocket of the kinase.
-
The Phthalazinone Core: The 4-benzyl-1(2H)-phthalazinone core is a common starting point for many potent inhibitors. The nitrogen at position 2 is a key point for derivatization, often with groups that can form hydrogen bonds or occupy hydrophobic pockets.
-
Substitutions on the Benzyl Ring: Modifications to the benzyl ring are crucial for enhancing potency. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can significantly improve activity.
-
Linker and Terminal Groups: The nature of the substituent at the N-2 position of the phthalazinone ring dramatically influences activity. Often, a linker is introduced, connecting to a terminal aromatic or heterocyclic ring. This terminal group can engage in additional interactions within the kinase domain, further boosting inhibitory potency. For instance, the incorporation of a biarylurea moiety has been shown to be a significant factor for potent VEGFR-2 inhibition.
Quantitative SAR Data for VEGFR-2 Inhibition:
The following table summarizes the in vitro VEGFR-2 inhibitory activity of selected benzyl-phthalazine analogs, providing a quantitative basis for the SAR discussion.
| Compound ID | Modifications | VEGFR-2 IC50 (µM) | Reference |
| 7a | 3-(4-chlorophenyl)-[2][3][4]triazolo[3,4-a]phthalazine | 0.11 ± 0.01 | [4] |
| 7b | 3-(4-methoxyphenyl)-[2][3][4]triazolo[3,4-a]phthalazine | 0.31 ± 0.03 | [4] |
| 8c | 6-(4-chlorophenyl)-3-phenyl-[2][3][4]triazolo[3,4-a]phthalazine | 0.72 ± 0.08 | [4] |
| 2g | N-(4-chlorophenyl)-2-(4-(4-benzylphthalazin-1-yl)piperazin-1-yl)acetamide | 0.148 | [3][5] |
| 4a | 1-(4-((4-benzylphthalazin-1-yl)oxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 0.196 | [3][5] |
| 6c | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(4-methylbenzyl)phthalazin-1-yl)oxy)phenyl)urea | 0.11 | [6] |
| 6e | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(4-methoxybenzyl)phthalazin-1-yl)oxy)phenyl)urea | 0.22 | [6] |
| Sorafenib | Reference Drug | 0.0220 ± 0.001 | [2] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the Poly(Glu, Tyr) substrate. Add 20 µL of this master mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of EGFR: A Target in Epithelial Cancers
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and is a key target in various epithelial cancers.
Core SAR Insights:
Similar to VEGFR-2 inhibitors, the SAR of EGFR-inhibiting benzyl-phthalazine analogs is driven by interactions within the ATP-binding pocket.
-
Substitutions at the N-2 position: The introduction of an acetohydrazide moiety at the N-2 position of the 4-benzyl-1-oxophthalazin-2(1H)-yl core has been a successful strategy. This allows for further derivatization to introduce groups that can interact with key residues in the EGFR active site.[7]
-
Terminal Heterocycles: The condensation of the hydrazide with active methylene compounds to form terminal heterocyclic rings, such as pyrazoles, can lead to highly potent inhibitors.[7]
-
Dipeptide Conjugates: The synthesis of dipeptide derivatives from the acetohydrazide has also yielded compounds with potent cytotoxic and EGFR inhibitory activities.[7]
Quantitative SAR Data for EGFR Inhibition and Cytotoxicity:
| Compound ID | Modifications | Cell Line | Cytotoxicity IC50 (µM) | EGFR IC50 (nM) | Reference |
| 11d | Dipeptide derivative | MDA-MB-231 | 0.92 | 79.6 | [1][7] |
| 12c | Hydrazone derivative | MDA-MB-231 | 1.89 | 65.4 | [1][7] |
| 12d | Pyrazole derivative | MDA-MB-231 | 0.57 | 21.4 | [1][7] |
| Erlotinib | Reference Drug | MDA-MB-231 | 1.02 | 80 | [1][7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: A Renewed Frontier
While much of the recent focus has been on anticancer applications, benzyl-phthalazine analogs also exhibit promising antimicrobial properties. The SAR for this activity is distinct from that of anticancer agents, highlighting the scaffold's versatility.
Core SAR Insights:
The antimicrobial activity of benzyl-phthalazine derivatives is influenced by the nature of the substituents on the phthalazine ring.
-
Substitutions at the 1-position: Condensation of 4-benzyl-1-chlorophthalazine with various nucleophiles to introduce amino derivatives at the 1-position has been shown to impart antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]
-
Diimino and Pyrimidine Derivatives: The introduction of diimino and pyrimidine moieties at the 1-position can also result in moderate antibacterial activity.[8]
Qualitative Antimicrobial Activity Data:
A study by El-Wahab et al. (2011) reported that several 4-benzyl-2-substituted phthalazin-1-one and 4-benzyl-1-substituted phthalazine derivatives exhibited promising effects against a panel of bacteria and fungi, with some compounds showing activity comparable to standard antibiotics.[8] Quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are needed for a more detailed SAR analysis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the benzyl-phthalazine scaffold, a typical SAR workflow, and a key signaling pathway targeted by these compounds.
Caption: A typical workflow for a structure-activity relationship study.
Caption: Inhibition of the EGFR signaling cascade by benzyl-phthalazine analogs.
Conclusion and Future Directions
The benzyl-phthalazine scaffold has proven to be a highly adaptable and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational drug design, where targeted modifications to the core structure can lead to significant enhancements in potency and selectivity against various biological targets.
For anticancer applications, future research will likely focus on the development of dual inhibitors that can target multiple kinases simultaneously, potentially overcoming resistance mechanisms. Further exploration of the substitutions on the benzyl and terminal aromatic rings will be key to improving the pharmacokinetic and pharmacodynamic properties of these compounds.
In the realm of antimicrobial agents, there is a clear need for more quantitative SAR studies to guide the development of more potent and broad-spectrum compounds. The benzyl-phthalazine scaffold offers a promising platform to address the growing challenge of antimicrobial resistance.
As our understanding of the molecular basis of disease continues to grow, the insights gained from SAR studies of benzyl-phthalazine analogs will undoubtedly pave the way for the discovery of the next generation of innovative medicines.
References
-
El-Helby, A. A., et al. (2025). Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. Drug Development Research. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22003-22019. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22003-22019. [Link]
-
El-Helby, A. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240. [Link]
-
El-Sayed, M. A., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), e2100201. [Link]
-
El-Wahab, A. H. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]
-
Shinde, M. G., et al. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science, 7(04), 181-191. [Link]
-
Dai, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1289450. [Link]
-
Hassan, G. S., et al. (2019). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 24(18), 3343. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90. [Link]
-
El-Gaby, M. S. A., et al. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 35(1), 135-141. [Link]
-
Marzouk, M. I., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239-251. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
Sources
- 1. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. clyte.tech [clyte.tech]
The Phthalazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The phthalazine scaffold, a fused diaza-heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar framework and versatile substitution points provide an ideal template for designing potent and selective modulators of a wide array of biological targets.[3] This guide offers a comprehensive exploration of the phthalazine core, from its fundamental synthesis to its application in cutting-edge therapeutic agents. We will delve into the causality behind synthetic strategies, dissect the structure-activity relationships (SAR) that drive potency, and provide detailed, field-proven protocols for the evaluation of phthalazine-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful pharmacophore.[4]
The Phthalazine Core: A Foundation of Versatility
Phthalazine (2,3-benzodiazine) is a bicyclic aromatic heterocycle that has attracted sustained interest from medicinal chemists for decades.[5] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, anticonvulsant, and antimicrobial effects.[6][7][8] The success of this scaffold is exemplified by several marketed drugs, such as the antihypertensive agent Hydralazine , the antihistamine Azelastine , and the groundbreaking PARP inhibitor for cancer therapy, Olaparib .[1][9]
The utility of the phthalazine nucleus stems from several key features:
-
Structural Rigidity: The fused ring system provides a conformationally constrained backbone, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions within enzyme active sites or receptor binding pockets.
-
Tunable Electronics and Lipophilicity: The scaffold allows for substitution at multiple positions, enabling fine-tuning of electronic properties, solubility, and lipophilicity to optimize both pharmacodynamic and pharmacokinetic profiles.
These characteristics make the phthalazine scaffold a versatile lead for developing new drugs against a multitude of diseases.[6]
Synthesis of Phthalazine Derivatives: Building the Core
Accessing structurally diverse phthalazine derivatives is crucial for drug discovery programs. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The classical and still most common approach involves the condensation of an ortho-dicarbonyl compound with hydrazine.[10]
General Synthetic Workflow
A highly versatile and frequently employed strategy for creating 1,4-disubstituted phthalazines begins with phthalic anhydride. This workflow allows for the sequential and controlled introduction of different substituents at key positions, making it ideal for building libraries for SAR studies.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Data Presentation: Phthalazinone-Based PARP1 Inhibitors
| Compound | PARP1 IC₅₀ (µM) | Anti-proliferative IC₅₀ (Capan-1 cells, µM) | Reference |
| Olaparib | 0.003 | 0.005 | |
| Compound 23 | Desirable inhibitory efficiency | High anti-proliferative activity | |
| Meta-substituted carboxamide | -8.5 kcal/mol (Binding Energy) | Cytotoxic effects observed |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phthalazine scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
For VEGFR-2 Inhibitors:
-
1,4-Disubstitution: This pattern is crucial. The group at position 1 typically interacts with the kinase hinge region, while the substituent at position 4 can be modified to tune physicochemical properties. [11] * Linker and Terminal Group: A biarylurea moiety linked to the phthalazine core is highly effective. A[12] 4-chloro-3-trifluoromethyl substitution on the terminal phenyl ring, mimicking Sorafenib, often enhances activity, likely due to increased lipophilicity and favorable interactions in the hydrophobic pocket. [12][13] * Core Substitution: Introducing a chloro group at the 4-position of the phthalazine ring itself can increase lipophilicity and lead to a favorable increase in VEGFR-2 inhibitory activity.
-
[13]* For PARP Inhibitors:
- Phthalazinone Core: The 4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold is a validated platform for potent PARP1 binding. [14] * Substituent Position: The position of substituents on appended phenyl rings is critical. For novel carboxamide derivatives, a meta-substituted analogue showed enhanced inhibitory activity compared to its para-substituted counterpart, highlighting the importance of precise vector orientation for optimal interaction within the PARP1 active site.
The phthalazine core continues to prove its merit as a privileged scaffold in drug discovery. I[1]ts synthetic tractability and ability to form high-affinity interactions with diverse biological targets ensure its relevance for years to come. C[2]urrent research is expanding into new therapeutic areas, including neurodegenerative diseases and novel infectious agents.
Future efforts will likely focus on:
-
Developing more selective inhibitors: Particularly for kinase targets, improving selectivity is key to reducing off-target effects and enhancing the therapeutic window.
-
Exploring novel substitution patterns: The use of modern synthetic methodologies will enable access to previously unexplored chemical space around the phthalazine core. *[2][15] ADMET Optimization: Early and integrated assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be critical for translating potent compounds into viable drug candidates.
[1]The rich history and ongoing success of phthalazine-based compounds provide a robust foundation for the next generation of innovative therapeutics.
References
-
A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (Link)
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - Taylor & Francis Online. (Link)
-
Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce - Ovid. (Link)
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (Link)
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - ResearchGate. (Link)
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed. (Link)
-
A Comparative Guide to the Structure-Activity Relationship of Phthalazine Analogs - Benchchem. (Link)
-
The Phthalazine Scaffold: A Privileged Core for Novel Enzyme Inhibitors - Benchchem. (Link)
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. (Link)
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. (Link)
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC. (Link)
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (Link)
-
Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed. (Link)
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed. (Link)
-
Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed. (Link)
-
Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed. (Link)
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (Link)
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation - ResearchGate. (Link)
-
Phthalazine synthesis - Guidechem. (Link)
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - ResearchGate. (Link)
-
Pharmacological activities of various phthalazine and phthalazinone derivatives - Semantic Scholar. (Link)
-
Design and Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - ResearchGate. (Link)
-
The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I - PubMed. (Link)
-
Pharmacological activities of various phthalazine and phthalazinone derivatives - Academia.edu. (Link)
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. (Link)
-
Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review - ResearchGate. (Link)
-
ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery - ResearchGate. (Link)
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives - Journal of Pharmaceutical Research International. (Link)
-
A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent - Bentham Science. (Link)
-
Comparative Analysis of Phthalazine, 6-(1-methylethyl)- and Structurally Related Compounds - Benchchem. (Link)
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - OUCI. (Link)
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. (Link)
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. (Link)
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - NIH. (Link)
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. (Link)
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives - ResearchGate. (Link)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl-4-(3-chlorophenoxy)phthalazine as a VEGFR Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-Benzyl-4-(3-chlorophenoxy)phthalazine, as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Phthalazine derivatives have emerged as a promising class of compounds in oncology research, with several analogues demonstrating potent anti-cancer activities.[1][2][3][4] Structurally related compounds have been identified as inhibitors of key protein kinases integral to tumor progression, including VEGFR.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 1-Benzyl-4-(3-chlorophenoxy)phthalazine, with a primary focus on its potential role in modulating the VEGFR signaling pathway, a critical regulator of angiogenesis. A multi-faceted experimental approach is detailed, encompassing biochemical, cellular, and in vivo assays to elucidate the compound's mechanism of action and validate its therapeutic potential.
Introduction: The Therapeutic Potential of Phthalazine Derivatives
The phthalazine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][6] Derivatives of phthalazine have been investigated for their anti-inflammatory, antihypertensive, antimicrobial, and notably, anti-cancer properties.[1][2][4] The anti-neoplastic potential of certain phthalazine-based molecules stems from their ability to inhibit specific signaling pathways that are dysregulated in cancer.[5]
1-Benzyl-4-(3-chlorophenoxy)phthalazine is a novel synthetic compound belonging to this class. While its specific biological targets have not been empirically determined, its structural features suggest a potential interaction with protein kinases. Based on the established activity of analogous C-4 substituted phthalazines, we hypothesize that this compound functions as an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[5] This guide outlines a comprehensive strategy to test this hypothesis and characterize the compound's mechanism of action.
The Hypothesized Target: VEGFR Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis.[7] The Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are the primary drivers of this process.[8]
2.1. The VEGFR Signaling Cascade
The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3.[2] VEGFR-2 is considered the principal mediator of the angiogenic signal in endothelial cells.[3] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is a primary driver of endothelial cell proliferation.[3]
-
The PI3K/Akt Pathway: This cascade is critical for promoting endothelial cell survival and preventing apoptosis.[5]
-
The FAK/p38 MAPK Pathway: This pathway is involved in regulating endothelial cell migration.[1]
The culmination of these signaling events leads to the physiological responses required for angiogenesis: endothelial cell proliferation, survival, migration, and increased vascular permeability.
Visualizing the VEGFR-2 Signaling Pathway
Figure 1: Hypothesized VEGFR-2 signaling cascade.
Experimental Framework for Mechanism of Action Elucidation
To rigorously test the hypothesis that 1-Benzyl-4-(3-chlorophenoxy)phthalazine is a VEGFR inhibitor, a multi-tiered experimental approach is proposed. This approach begins with in vitro biochemical assays to confirm direct target engagement and progresses to cellular and in vivo models to assess the compound's functional effects.
Experimental Workflow Overview
Figure 2: A tiered experimental workflow.
3.1. Tier 1: Biochemical Assays for Direct Target Engagement
The initial step is to determine if 1-Benzyl-4-(3-chlorophenoxy)phthalazine directly interacts with and inhibits the kinase activity of VEGFR-2.
3.1.1. VEGFR-2 Kinase Assay
-
Objective: To quantify the inhibitory potency of the compound on VEGFR-2 kinase activity and determine its IC50 value.
-
Methodology: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction is recommended.
Protocol:
-
Prepare a serial dilution of 1-Benzyl-4-(3-chlorophenoxy)phthalazine in DMSO.
-
In a 96-well plate, add kinase buffer, the compound dilutions (or DMSO for control), a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | 100 nM |
3.2. Tier 2: Cellular Assays to Assess Functional Effects
Once direct inhibition of VEGFR-2 is established, the next step is to evaluate the compound's effect on endothelial cell functions that are dependent on VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for these assays.
3.2.1. VEGFR-2 Phosphorylation Assay
-
Objective: To determine if the compound inhibits VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context.
-
Methodology: Western blotting or a cell-based ELISA can be employed to detect phosphorylated VEGFR-2.
Protocol (Western Blot):
-
Culture HUVECs to near confluency and serum-starve overnight.
-
Pre-treat the cells with various concentrations of 1-Benzyl-4-(3-chlorophenoxy)phthalazine for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
3.2.2. Endothelial Cell Proliferation Assay
-
Objective: To assess the compound's ability to inhibit VEGF-A-induced endothelial cell proliferation.
-
Methodology: An MTT or BrdU incorporation assay can be used to measure cell viability and proliferation.
Protocol (MTT Assay):
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Serum-starve the cells and then treat with various concentrations of the compound in the presence or absence of VEGF-A.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm.
-
3.2.3. Endothelial Cell Migration Assay
-
Objective: To evaluate the effect of the compound on VEGF-A-induced endothelial cell migration.
-
Methodology: A wound healing (scratch) assay or a transwell migration (Boyden chamber) assay can be performed.
Protocol (Wound Healing Assay):
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add media containing various concentrations of the compound with or without VEGF-A.
-
Image the scratch at time 0 and after a defined period (e.g., 12-24 hours).
-
Quantify the rate of wound closure.
-
3.2.4. Tube Formation Assay
-
Objective: To determine if the compound can inhibit the ability of endothelial cells to form capillary-like structures in vitro.
-
Methodology: This assay is performed on a basement membrane matrix, such as Matrigel.
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel in the presence of various concentrations of the compound and VEGF-A.
-
Incubate for 6-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
| Assay | Endpoint | Example Result with Inhibitor |
| VEGFR-2 Phosphorylation | p-VEGFR-2 levels | 80% reduction at 1 µM |
| Cell Proliferation | Cell Viability | 60% inhibition at 1 µM |
| Cell Migration | Wound Closure | 75% inhibition at 1 µM |
| Tube Formation | Total Tube Length | 90% reduction at 1 µM |
3.3. Tier 3: In Vivo Models for Anti-Angiogenic Activity
The final stage of preclinical evaluation involves assessing the compound's anti-angiogenic efficacy in living organisms.
3.3.1. Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To evaluate the compound's effect on angiogenesis in a developing vascular bed.
-
Methodology: Fertilized chicken eggs are used to observe the formation of new blood vessels on the CAM.
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the shell to expose the CAM.
-
On day 7-8, place a sterile filter paper disc soaked with the compound (or vehicle control) onto the CAM.
-
Incubate for another 48-72 hours.
-
Examine the CAM for changes in vessel density and branching around the disc.
-
3.3.2. Matrigel Plug Assay
-
Objective: To quantify the inhibition of VEGF-A-induced angiogenesis in vivo.
-
Methodology: Matrigel mixed with VEGF-A and the test compound is injected subcutaneously into mice.
Protocol:
-
Mix Matrigel with heparin, VEGF-A, and various concentrations of 1-Benzyl-4-(3-chlorophenoxy)phthalazine.
-
Inject the mixture subcutaneously into the flanks of mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of vascularization within the plugs by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
3.3.3. Tumor Xenograft Model
-
Objective: To determine the compound's ability to inhibit tumor growth in a preclinical cancer model.
-
Methodology: Human tumor cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth and angiogenesis is assessed.
Protocol:
-
Implant human cancer cells (e.g., a cell line known to be dependent on angiogenesis) subcutaneously into nude mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the compound (e.g., orally or intraperitoneally) daily.
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors and analyze them for microvessel density (CD31 staining) and markers of proliferation (Ki-67) and apoptosis (TUNEL).
-
Conclusion
The proposed experimental framework provides a comprehensive and logical progression for elucidating the mechanism of action of 1-Benzyl-4-(3-chlorophenoxy)phthalazine. By systematically progressing from biochemical assays to cellular and in vivo models, researchers can robustly test the hypothesis that this novel phthalazine derivative acts as a VEGFR inhibitor. Positive results from these studies would provide a strong rationale for its further development as a potential anti-cancer therapeutic.
References
-
Sangshetti, J., Pathan, S. K., Patil, R., Ansari, S. A., Chhajed, S., Arote, R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
- Faculty of Science, Ain Shams University. (2019).
-
PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979–3997. [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review. [Link]
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]
-
Gerber, H. P., & Ferrara, N. (2014). Mode of action and clinical impact of VEGF signaling inhibitors. Expert Opinion on Biological Therapy, 14(1), 1-14. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. [Link]
-
Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 90(3), 195–211. [Link]
-
Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588–612. [Link]
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. altmeyers.org [altmeyers.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. VEGF Pathway | Thermo Fisher Scientific - AU [thermofisher.com]
A Comprehensive Review of 4-Phenoxyphthalazine Derivatives as Potent Anticancer Agents
Executive Summary
The phthalazine core is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets with high affinity.[1] This technical guide provides a deep dive into a specific, highly promising class of these compounds: 4-phenoxyphthalazine derivatives. We will explore their synthetic pathways, dissect their mechanisms of action, analyze structure-activity relationships, and present a quantitative overview of their anticancer potency. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design and evaluation of this chemical series as next-generation oncology therapeutics. The primary focus will be on their well-established role as inhibitors of angiogenesis through VEGFR-2 and their emerging potential as modulators of other critical cancer pathways, such as DNA damage repair via PARP inhibition.
The Phthalazine Scaffold: A Versatile Core for Oncology Drug Discovery
Phthalazine and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities.[2][3] These bicyclic heteroaromatic compounds, featuring two adjacent nitrogen atoms, provide a rigid and versatile framework for constructing molecules that can precisely fit into the active sites of key oncogenic proteins.[1] The introduction of a phenoxy group at the 4-position of the phthalazine ring significantly influences the molecule's electronic distribution and lipophilicity, creating a structural motif that has proven exceptionally effective in targeting receptor tyrosine kinases (RTKs).[1][4] These kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical mediators of tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][5] By inhibiting these pathways, 4-phenoxyphthalazine derivatives represent a potent strategy to starve tumors of their vital blood supply.
Synthetic Strategies: From Precursors to Potent Derivatives
The synthesis of 4-phenoxyphthalazine derivatives typically follows a robust and adaptable multi-step pathway. The causality behind this common synthetic route is the need to first construct the core phthalazinone ring and then activate it for nucleophilic substitution.
A common starting point is the cyclization of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate to form the phthalazinone ring system.[6] This foundational structure is then activated via chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield a highly reactive 1-chlorophthalazine intermediate. This chloro-group is an excellent leaving group, making the C1 position susceptible to nucleophilic attack. This is the critical step that allows for the introduction of the key phenoxy moiety and other diverse functionalities, enabling the exploration of a wide chemical space.[6][7][8]
Experimental Protocol: Synthesis of 1-Chloro-4-aryl/phenoxy-phthalazine Intermediate
This protocol describes a generalized, self-validating method for creating the key intermediate used in the synthesis of many target compounds.
-
Step 1: Phthalazinone Formation.
-
To a solution of the selected o-substituted benzoic acid (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solid phthalazinone product is typically collected by filtration, washed with cold ethanol, and dried under vacuum.[6] The high purity of this intermediate is crucial as impurities can interfere with the subsequent chlorination step.
-
-
Step 2: Chlorination.
-
Carefully add the dried phthalazinone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reflux the mixture for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate, the 1-chlorophthalazine intermediate, is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.[6]
-
-
Step 3: Nucleophilic Substitution (Phenoxy Group Introduction).
-
Dissolve the 1-chlorophthalazine intermediate (1.0 eq) and the desired phenol derivative (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to act as a proton scavenger.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.
-
After completion, the reaction mixture is poured into ice-water, and the crude 4-phenoxyphthalazine derivative is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.[7]
-
Visualization of Synthetic Workflow
Caption: General synthetic pathway for 4-phenoxyphthalazine derivatives.
Mechanisms of Anticancer Action
4-Phenoxyphthalazine derivatives exert their anticancer effects primarily by inhibiting key protein kinases involved in tumor growth, proliferation, and survival.
A. Primary Target: Inhibition of Angiogenesis via VEGFR-2
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[5] In many cancers, tumor cells secrete VEGF, which binds to VEGFR-2 on nearby endothelial cells, triggering a signaling cascade that promotes the formation of new blood vessels to supply the tumor with oxygen and nutrients.[9]
4-Phenoxyphthalazine derivatives are designed as ATP-competitive inhibitors. They occupy the ATP-binding site in the intracellular kinase domain of VEGFR-2, preventing the phosphorylation and subsequent activation of the receptor.[10][11] This blockade of VEGFR-2 signaling effectively halts angiogenesis, leading to the suppression of tumor growth and metastasis.[4] Molecular docking studies consistently show these derivatives forming key hydrogen bonds with amino acid residues like Cys919 and Asp1046 in the hinge region of the VEGFR-2 active site.[10][12]
Visualization of VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by 4-phenoxyphthalazine derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a standard method to quantify the inhibitory potency of a compound against VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the 4-phenoxyphthalazine test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the substrate.
-
Add the test compound dilutions to the wells. A positive control (e.g., Sorafenib) and a negative control (DMSO vehicle) must be included.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[10]
B. Emerging Target: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose)polymerase (PARP) is an enzyme critical for repairing single-strand DNA breaks (SSBs).[13] In cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for DNA repair. Inhibiting PARP in these cells leads to an accumulation of unrepaired SSBs, which collapse into toxic double-strand breaks during replication, causing cell death through a mechanism known as "synthetic lethality".[13]
While Olaparib and other approved PARP inhibitors feature a phthalazinone core, the 4-phenoxyphthalazine scaffold represents a promising area for developing new PARP inhibitors.[14][15] These compounds would similarly function by binding to the nicotinamide-binding pocket of the PARP enzyme, preventing it from performing its DNA repair functions.[16]
Visualization of PARP Inhibition
Caption: The mechanism of synthetic lethality via PARP inhibition in HRR-deficient cells.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 4-phenoxyphthalazine derivatives is highly dependent on their specific chemical structure. Extensive research has established several key SAR principles for optimizing activity, particularly against VEGFR-2.
-
Biarylurea Moiety: The introduction of a biarylurea group linked to the phthalazine core is a significant factor for potent VEGFR-2 inhibition.[4][6] This moiety often provides additional hydrogen bonding interactions within the kinase active site.
-
Terminal Phenyl Ring Substitutions: Mimicking the substitution pattern of approved kinase inhibitors like Sorafenib has proven to be a successful strategy. Specifically, a 4-chloro-3-(trifluoromethyl)phenyl group on the terminal urea nitrogen dramatically enhances cytotoxic and anti-angiogenic activity.[4][6] The electron-withdrawing nature and lipophilicity of these groups are key to this improved potency.
-
Linker Group: The nature of the linker between the phthalazine core and the terminal phenyl ring (e.g., ether vs. NH-linker) can modulate activity. Ether-linked biarylureas have shown significant growth inhibition on various cancer cell lines.[6]
-
Substitutions on the Phthalazine Core: Adding substituents like a chloro group to the phthalazine ring itself can increase lipophilicity and favorably impact VEGFR-2 inhibitory activity.[6]
Visualization of Key SAR Insights
Caption: Key structural regions influencing the anticancer activity of phthalazine derivatives.
Quantitative Analysis of Anticancer Potency
The efficacy of 4-phenoxyphthalazine derivatives has been quantified against a wide range of human cancer cell lines. The data below, compiled from multiple studies, summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative compounds, demonstrating their potent cytotoxic effects.
| Compound ID | Linker/Moiety | Terminal Group | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 6c | NH-Biarylurea | 4-Cl, 3-CF₃ | HCT-116 | 6.2 | Sorafenib | 5.47 | [6][12] |
| 6f | NH-Biarylurea | 4-Cl, 3-CF₃ | MCF-7 | 3.1 | Sorafenib | 7.26 | [6][12] |
| 7c | O-Biarylurea | 4-Cl, 3-CF₃ | HCT-116 | 2.5 | Doxorubicin | - | [6] |
| 7a | N-Substituted Amine | 4-OCH₃ Phenyl | HCT-116 | 5.48 | Sorafenib | 5.47 | [12] |
| 7a | N-Substituted Amine | 4-OCH₃ Phenyl | MCF-7 | 7.34 | Sorafenib | 7.26 | [12] |
| 12b | Dipeptide | - | HCT-116 | 0.32 | Sorafenib | 2.93 | [2] |
| 13c | Hydrazone | 4-OCH₃ Phenyl | HCT-116 | 0.64 | Sorafenib | 2.93 | [2] |
| 2g | Varied | 4-F Phenyl | MCF-7 | 0.15 | Sorafenib | - | [10] |
| 4a | Varied | 4-Cl Phenyl | HepG2 | 0.09 | Sorafenib | - | [10] |
| 12d | Varied | - | MDA-MB-231 | 0.57 | Erlotinib | 1.02 | [17] |
Note: This table is a representative summary. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Clinical Landscape and Future Directions
While specific 4-phenoxyphthalazine derivatives are still in the preclinical stages of development, the clinical success of structurally related phthalazinone compounds provides a strong validation for this scaffold. Olaparib, a phthalazinone-based PARP inhibitor, is an approved and widely used drug for cancers with BRCA mutations.[14][15] This success paves the way for the development of new phthalazine derivatives targeting PARP and other DNA damage response pathways.
The extensive research into phthalazine derivatives as VEGFR-2 inhibitors also positions them as strong candidates for clinical translation, potentially as monotherapies or in combination with chemotherapy or immunotherapy to enhance efficacy.[11][18]
Future Directions:
-
Optimizing for Selectivity: Future research should focus on designing derivatives with high selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.
-
Dual-Target Inhibition: Developing compounds that can simultaneously inhibit multiple key pathways (e.g., dual VEGFR-2/EGFR or VEGFR-2/PARP inhibitors) is a promising strategy to overcome drug resistance.[18]
-
Exploration of Novel Targets: The phthalazine scaffold should be explored against other emerging cancer targets beyond kinases, such as the TGFβ pathway.[19]
-
In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of 4-phenoxyphthalazine derivatives with existing anticancer drugs, including immune checkpoint inhibitors, could unlock new and more effective treatment regimens.
References
-
Hassan, G.S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 115, 105234. [Link]
-
Behalo, M.B., et al. (2020). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ChemistrySelect, 5(44), 13883-13891. [Link]
-
Gad El-Karim, I.A., et al. (2018). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 10(1), 114-122. [Link]
-
Lehtiö, L., et al. (2022). Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. European Journal of Medicinal Chemistry, 236, 114321. [Link]
-
Abdel-Ghani, T.M., et al. (2021). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 354(1), e2000219. [Link]
-
Nafie, M.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14035-14055. [Link]
-
El-Malah, A.A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22173-22191. [Link]
-
Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 66(10), 975-983. [Link]
-
Ren, L., et al. (2009). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 19(4), 1148-1151. [Link]
-
Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 66(10), 975-983. [Link]
-
Ferreira, R.J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599. [Link]
-
Ghorab, M.M., et al. (2016). Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. European Journal of Medicinal Chemistry, 124, 494-505. [Link]
-
Tsvetkov, V.B., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. Biochimie, 201, 43-54. [Link]
-
Emam, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. [Link]
-
Chou, H.L., et al. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity, 2020, 7562308. [Link]
-
Chou, H.L., et al. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity, 2020, 7562308. [Link]
-
ResearchGate. (2023). New Anticancer Agents: Structure-Activity Relationships. [Link]
-
Tan, M.L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 7035417. [Link]
-
XENOTHERA. (2025). XENOTHERA reaches important milestones in its oncology and onco-hematology clinical trials. PR Newswire. [Link]
-
Babkov, D.A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. [Link]
-
ResearchGate. (2023). Phthalazine containing compounds entered into clinical trials. [Link]
-
Patel, R.V., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic Chemistry, 114, 105079. [Link]
-
Klyer, M., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 20(1), 36-47. [Link]
-
Sousa, D., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Molecules, 29(16), 3798. [Link]
-
Iacopetta, D., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. International Journal of Molecular Sciences, 24(7), 6777. [Link]
-
Gu, Y., et al. (2019). Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Molecules, 24(8), 1539. [Link]
-
Remes, A., et al. (2024). Innovative Approaches in Cancer Treatment: Emphasizing the Role of Nanomaterials in Tyrosine Kinase Inhibition. International Journal of Molecular Sciences, 25(5), 2901. [Link]
-
Al-Ostath, A.I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
-
Exelixis. (2025). Explore Clinical Trials. Exelixis Medical Affairs. [Link]
-
O'Neil, C. (2025). Oncology Drugs Granted FDA Designations in March 2025. OncologyNews. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine
Abstract
Phthalazine derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antihypertensive properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine from 4-benzyl-1-chlorophthalazine and 3-chlorophenol. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a fundamental reaction for functionalizing electron-deficient heterocyclic systems.[3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental guide, and offer insights into reaction monitoring, product purification, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for accessing this important molecular scaffold.
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine core is a privileged heterocyclic motif found in numerous biologically active compounds.[4][5] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing targeted therapeutics.[6] Specifically, functionalization at the C1 and C4 positions allows for the modulation of pharmacological properties. The target molecule, 1-Benzyl-4-(3-chlorophenoxy)phthalazine, combines three key pharmacophoric elements: the phthalazine core, a flexible benzyl group at the C1 position, and an electronically distinct 3-chlorophenoxy group at the C4 position. This substitution pattern is of significant interest for exploring structure-activity relationships (SAR) in the development of novel kinase inhibitors or other targeted agents.[7]
The synthesis described herein utilizes 4-benzyl-1-chlorophthalazine, a versatile intermediate that can be prepared from the corresponding phthalazinone.[8][9] The core transformation is a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile—in this case, the 3-chlorophenoxide anion.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of aryl halides bearing electron-withdrawing groups or, as in this case, electron-deficient heterocyclic rings.[10][11]
The key steps are:
-
Nucleophile Activation: A base, such as potassium carbonate, deprotonates the weakly acidic 3-chlorophenol to generate the more potent 3-chlorophenoxide nucleophile.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient C4 carbon of the phthalazine ring. The electron-withdrawing effect of the two ring nitrogens makes this position susceptible to nucleophilic attack.[3] This addition step is typically the rate-determining step and results in the temporary loss of aromaticity.[12]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized over the phthalazine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization.
-
Elimination and Aromaticity Restoration: The aromaticity of the phthalazine ring is restored by the expulsion of the chloride leaving group, yielding the final product.
dot
Sources
- 1. jocpr.com [jocpr.com]
- 2. Page loading... [guidechem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-Benzyl-4-phenoxyphthalazine|Research Chemical [benchchem.com]
- 8. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on Phthalazine Rings
Abstract
The phthalazine scaffold (benzo[d]pyridazine) represents a critical pharmacophore in modern oncology, most notably serving as the core architecture for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib. While transition-metal-catalyzed couplings are prevalent, Nucleophilic Aromatic Substitution (SNAr) offers a robust, transition-metal-free alternative for functionalizing the electron-deficient phthalazine core.[1] This guide details the mechanistic underpinnings, regiochemical considerations, and optimized protocols for performing SNAr reactions on chlorophthalazines, providing a scalable pathway for library generation and intermediate synthesis.
Introduction & Strategic Importance
Phthalazines are highly electron-deficient heterocycles due to the inductive and mesomeric withdrawal of the adjacent nitrogen atoms (N1 and N2). This electronic deficiency makes the C1 and C4 positions exceptionally electrophilic, rendering them ideal substrates for SNAr without the need for exogenous metal catalysts.
Why SNAr?
-
Atom Economy: Eliminates the need for pre-functionalized organometallic nucleophiles (e.g., boronic acids, stannanes).
-
Impurity Profile: Avoids trace heavy metal contamination (Pd, Ni), a critical quality attribute (CQA) in late-stage pharmaceutical synthesis.
-
Selectivity: The intrinsic reactivity difference between C1/C4 and the benzenoid ring allows for site-specific functionalization.
Mechanistic Insights & Regioselectivity
The Addition-Elimination Mechanism
The reaction proceeds via a stepwise addition-elimination pathway. The nucleophile attacks the electrophilic carbon (C1 or C4), disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2] The rapid re-aromatization and expulsion of the leaving group (typically chloride) drive the reaction forward.
Visualization: Reaction Energy Landscape
The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate stabilization.
Figure 1: Reaction coordinate of SNAr on phthalazine. The formation of the Meisenheimer complex is typically rate-determining.
Regioselectivity in 1,4-Dichlorophthalazines
For symmetrical 1,4-dichlorophthalazine, the first substitution is statistically controlled but highly reactive. However, if the benzenoid ring (C5-C8) bears substituents, the symmetry is broken.
-
Electron-Donating Groups (EDG) at C6: Deactivate the para position (C1), directing nucleophilic attack to C4 .
-
Electron-Withdrawing Groups (EWG) at C6: Activate the para position (C1) and ortho position (C4) differentially, often favoring C1 due to resonance stabilization of the Meisenheimer complex.
Substrate Scope & Conditions
Nucleophile Compatibility
| Nucleophile Class | Reactivity | Recommended Base | Solvent System | Notes |
| Primary Amines | High | DIPEA or Et3N | EtOH, iPrOH, or DMSO | Often runs at reflux; clean conversion.[3] |
| Secondary Amines | Moderate | K2CO3 or Cs2CO3 | DMF, NMP, or DMAc | Steric hindrance may require elevated T (>100°C). |
| Alkoxides | High | NaH or Na/ROH | THF or neat Alcohol | Strong bases may cause side reactions (ring opening). |
| Thiols | Very High | K2CO3 | DMF or MeCN | Oxidation to disulfide is a common side reaction; degas solvents. |
Leaving Group Hierarchy
Note: While Fluorine is the fastest due to high electronegativity stabilizing the intermediate, Chloride is the industry standard due to the commercial availability of 1-chlorophthalazines (viaExperimental Protocols
Protocol A: Synthesis of 1-(Substituted-amino)phthalazines
Target Application: Library generation for PARP inhibitor analogs.
Materials:
-
1-Chlorophthalazine (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, charge 1-Chlorophthalazine (e.g., 164 mg, 1.0 mmol).
-
Solvation: Add iPrOH (5 mL, 0.2 M concentration). Note: Protic solvents like iPrOH can assist the reaction via hydrogen bond activation of the leaving group.
-
Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (m/z 165) and formation of product.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) dropwise with vigorous stirring. The product often precipitates as a solid.
-
Filter the solid, wash with cold water (2 x 5 mL) and cold ether (2 mL).
-
Dry under vacuum.
-
-
Workup (Extraction Method - if no precipitate):
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc (20 mL) and wash with sat. NaHCO3 (10 mL) and brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Protocol B: Regioselective Mono-substitution of 1,4-Dichlorophthalazine
Target Application: Synthesis of bifunctional linkers.
Procedure:
-
Setup: Dissolve 1,4-dichlorophthalazine (1.0 equiv) in anhydrous THF (0.1 M).
-
Temperature Control: Cool the solution to 0°C . Low temperature is critical to prevent bis-substitution.
-
Nucleophile Addition: Add the nucleophile (0.95 equiv, slightly substoichiometric) dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.
-
Purification: Flash column chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.
Optimization & Troubleshooting Guide
Common Failure Modes
-
Hydrolysis: In the presence of water and base, 1-chlorophthalazine reverts to phthalazin-1(2H)-one (the thermodynamic sink).
-
Solution: Use anhydrous solvents (DMF, DMSO) and keep the system under inert atmosphere (
/Ar).
-
-
Polymerization/Oligomerization: Observed with diamines.
-
Solution: Use a large excess of the electrophile or high dilution conditions.
-
-
Stalled Reaction:
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 120°C. Alternatively, use Microwave Irradiation (150°C, 10-20 mins) which is highly effective for deactivated substrates.
-
Decision Tree for Conditions
Figure 2: Logic flow for optimizing reaction conditions.
References
-
Synthesis of Olaparib via Phthalazine Intermediates Source: Green Chemistry (RSC), 2021. Context: Describes the scalable synthesis of PARP inhibitors using phthalazine precursors.
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism and Conditions Source: Master Organic Chemistry. Context: Foundational review of the addition-elimination mechanism and substituent effects.[9]
-
Regioselectivity in Heterocyclic SNAr Reactions Source: WuXi AppTec / QM Magic Class. Context: Detailed analysis of regioselectivity in dichloro-heterocycles using Frontier Molecular Orbital (FMO) theory.
-
Green Chemistry Approaches to SNAr Source: National Institutes of Health (NIH) / PMC. Context: Protocols for SNAr in aqueous media and green solvents.[6][7]
-
Phthalazine Scaffolds in Medicinal Chemistry Source: Bioorganic & Medicinal Chemistry.[6][7][10][11] Context: Systematic review of phthalazine derivatives and their biological activities.
Sources
- 1. preprints.org [preprints.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes & Protocols: Palladium-Catalyzed C-O Coupling of 3-Chlorophenol with 1-Chlorophthalazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aryl Ether Linkages in Medicinal Chemistry
The synthesis of aryl ethers, particularly those incorporating heterocyclic scaffolds, represents a cornerstone of modern medicinal chemistry and materials science. The phthalazine moiety, a nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The coupling of a substituted phenol, such as 3-chlorophenol, to a chlorophthalazine core introduces a flexible ether linkage, which can significantly modulate the pharmacological profile of the resulting molecule. This application note provides a comprehensive guide to the reaction conditions for the palladium-catalyzed coupling of 3-chlorophenol with 1-chlorophthalazine, a transformation of significant interest in the synthesis of novel pharmaceutical agents.
The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile method for the formation of carbon-oxygen bonds, largely supplanting harsher traditional methods like the Ullmann condensation.[2] This palladium-catalyzed cross-coupling offers milder reaction conditions, broader substrate scope, and greater functional group tolerance. However, the use of electron-rich N-heterocyclic chlorides and substituted phenols as coupling partners can present unique challenges, necessitating careful optimization of the catalytic system. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer practical troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.
Reaction Mechanism and Key Parameters: A Deep Dive into the Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is crucial for rational optimization and troubleshooting.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-chlorophthalazine), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Ligand Exchange/Alkoxide Formation: The phenol (3-chlorophenol) is deprotonated by a base to form a phenoxide. This phenoxide then displaces the halide on the palladium center.
-
Reductive Elimination: The aryl and aryloxy groups on the palladium center couple, forming the desired C-O bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Key Reaction Parameters
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical for a successful reaction, especially with challenging substrates like aryl chlorides.[4] Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps. For the coupling of an aryl chloride, ligands such as SPhos , XPhos , or BrettPhos are excellent starting points due to their proven efficacy in such transformations.
-
Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. The choice of base can significantly impact the reaction outcome. Common bases include:
-
Inorganic Carbonates: Cs₂CO₃ and K₃PO₄ are effective and generally well-tolerated by many functional groups.
-
Alkoxides: Stronger bases like NaOtBu or LHMDS can be used but may not be compatible with base-sensitive functional groups.
-
-
Solvent: Aprotic, non-polar solvents are typically used to ensure the solubility of the reactants and catalyst. Toluene , dioxane , and THF are common choices. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction.[3]
Detailed Experimental Protocol
This protocol provides a starting point for the coupling of 3-chlorophenol with 1-chlorophthalazine. Optimization may be required to achieve the best results.
Materials and Reagents
-
1-Chlorophthalazine
-
3-Chlorophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions
-
3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Toxic to aquatic life with long-lasting effects.[5][6][7]
-
1-Chlorophthalazine: May cause skin, eye, and respiratory irritation.[3][8] Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene is flammable and has associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reaction Setup Workflow
Caption: A typical experimental workflow for the palladium-catalyzed C-O coupling reaction.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-chlorophthalazine (1.0 mmol, 1.0 equiv), 3-chlorophenol (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-chlorophenoxy)phthalazine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor. |
| Ligand | SPhos | A bulky, electron-rich ligand suitable for aryl chloride coupling. |
| Base | Cs₂CO₃ | A moderately strong base with good solubility and functional group tolerance. |
| Solvent | Toluene | Anhydrous and degassed; a common solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous or degassed solvent. 3. Inappropriate ligand for the substrate. | 1. Use a fresh batch of palladium precursor and ligand. 2. Ensure the solvent is thoroughly dried and degassed. 3. Screen other bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Formation of Side Products | 1. Hydrodehalogenation of 1-chlorophthalazine. 2. Homocoupling of 3-chlorophenol. | 1. Lower the reaction temperature or try a different base. 2. Ensure a strictly inert atmosphere. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst decomposition. | 1. Extend the reaction time and continue to monitor. 2. Increase the catalyst loading slightly (e.g., to 3-5 mol%). |
| Difficulty in Purification | 1. Co-elution of product and byproducts. 2. Residual palladium in the product. | 1. Try a different solvent system for column chromatography. 2. After filtration through Celite, consider an additional wash with a solution of a palladium scavenger. |
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 1-Chlorophthalazine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. [Link]
-
Loba Chemie. (2016). 3-Chlorophenol for Synthesis MSDS. [Link]
-
PubChem. (n.d.). 1-Chlorophthalazine. National Center for Biotechnology Information. [Link]
- Nolan, S. P., et al. (1999). A Novel, Air-Stable, and Highly Efficient Catalyst for the Amination of Aryl Chlorides. Organic Letters, 1(8), 1307-1309.
- Fort, Y., et al. (2004). A one-pot synthesis of N-aryl carbazoles via a palladium-catalyzed amination/C–H activation sequence.
- Küçükbay, H., et al. (2016). Microwave-assisted synthesis of new benzimidazolium salts and their application in the palladium-catalyzed Buchwald–Hartwig amination reaction. Tetrahedron Letters, 57(15), 1699-1703.
- Chen, C., et al. (2012). Palladium-Catalyzed Di-arylation of Primary Aromatic Amines with 2-Halobenzothiazoles. The Journal of Organic Chemistry, 77(17), 7485-7492.
- Matsuda, T., et al. (2013). Synthesis of phthalazinones via palladium(II)-catalysed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides. Organic & Biomolecular Chemistry, 11(13), 2084-2087.
- Kwong, F. Y., et al. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. Chemistry – A European Journal, 22(19), 6471-6476.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Xie, J., et al. (2022).
- Zhang, X., et al. (2024). Palladium-Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro-oxa-Michael Addition. Chinese Journal of Chemistry, 42(1), 3006-3012.
-
Kwong, F. Y., et al. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PubMed. [Link]
- Stradiotto, M., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(32).
-
Dounay, A. B., et al. (2010). Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. PubMed. [Link]
- Cai, W., et al. (2021). Electrochemical Dechlorination of 3-chlorophenol with Palladium-Loaded Carbon Felt Electrode. Molecules, 26(19), 5946.
- Winkler, J. D., et al. (2011). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. The Journal of Organic Chemistry, 76(19), 7855-7861.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. carlroth.com [carlroth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assay Protocols for Phthalazine Derivatives
<
Introduction
Phthalazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, their potential as anticancer agents has garnered substantial interest within the drug development community.[2][3] These compounds often exert their effects by modulating key cellular pathways involved in cell proliferation, survival, and death.[2][4] Mechanisms of action can include the inhibition of crucial enzymes like poly(ADP-ribose)polymerase (PARP) and various tyrosine kinases such as VEGFR-2 and EGFR, as well as the induction of apoptosis.[3][4][5][6]
A critical initial step in the preclinical evaluation of any novel phthalazine derivative is the robust assessment of its cytotoxic potential. In vitro cytotoxicity assays are indispensable tools for this purpose, providing essential data on a compound's efficacy and potency against cancer cell lines.[7][8][9] These assays form the foundation for determining the half-maximal inhibitory concentration (IC50), a key metric that quantifies the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[10][11][12]
This comprehensive guide provides detailed, field-proven protocols for a suite of in vitro assays designed to thoroughly characterize the cytotoxic and apoptotic effects of phthalazine derivatives. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data for researchers, scientists, and drug development professionals.
Foundational Cytotoxicity Screening: Assessing Cell Viability
The initial evaluation of a phthalazine derivative's anticancer potential typically involves a primary screen to determine its general cytotoxicity across a panel of relevant cancer cell lines. Assays that measure metabolic activity are widely used as an indicator of cell viability.[13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity.[13] It relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Adherent Cells
This protocol is optimized for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium[15]
-
Phthalazine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.[16]
-
Determine the optimal seeding density for your cell line to ensure they are approximately 70-80% confluent at the end of the experiment. This may require a preliminary cell growth curve analysis.[16] A typical range is 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[14]
-
To mitigate the "edge effect," consider filling the perimeter wells with sterile PBS or medium without cells and excluding them from the experimental analysis.[16][17]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the phthalazine derivative in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity.[16]
-
After 24 hours of cell attachment, carefully aspirate the medium.
-
Add 100 µL of the prepared phthalazine derivative dilutions to the respective wells. Include vehicle control wells (medium with the same final solvent concentration as the treated wells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[18]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Percentage Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
IC50 Determination: Plot the percentage viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[19][20]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during treatment.[16] |
| Compound Solvent | DMSO (<0.5% final conc.) | Minimizes solvent-induced cytotoxicity.[16] |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of time-dependent cytotoxic effects. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan crystal formation in viable cells.[14] |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) | Optimal wavelength for measuring formazan absorbance.[14] |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.[21][22] An increase in LDH activity in the supernatant is indicative of cell lysis and death.[21][23]
Protocol: LDH Release Assay
This protocol is based on a colorimetric reaction where the released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[23]
Materials:
-
Cells and phthalazine derivative as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam)[23][24]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells lysed with the lysis solution provided in the kit (typically 45 minutes before the assay).[23]
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction:
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[23]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[21]
-
-
Absorbance Measurement:
Data Analysis:
-
Corrected Absorbance: Subtract the background control absorbance from all other readings.
-
Percentage Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Delving Deeper: Mechanistic Insights into Cell Death
While viability assays provide crucial information on the overall cytotoxic effect, they do not distinguish between different modes of cell death, such as apoptosis and necrosis.[7] Phthalazine derivatives often induce their anticancer effects by triggering apoptosis, or programmed cell death.[1][25] Therefore, specific assays to detect apoptotic markers are essential for mechanistic studies.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[26] In early apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[26][27][28] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[26][28] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[26][29] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[29]
Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[30]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the phthalazine derivative at the desired concentrations (e.g., around the IC50 value) for a specific duration. Include a vehicle control.
-
Harvest the cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA), and collect any floating cells from the medium as they may be apoptotic.[27] For suspension cells, collect by centrifugation.[30]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[30]
-
-
Staining:
-
Count the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[29][30]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[30]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or volumes as recommended by the kit manufacturer).[29][30]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[29]
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells[29]
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells[29]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells[29]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[31] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[31] Measuring the activity of these caspases provides direct evidence of apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay provides a proluminescent caspase-3/7 substrate.[32] When added to cells, the reagent causes cell lysis, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[32][33]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)[32]
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the phthalazine derivative as described previously.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase activity by dividing the luminescence signal of treated samples by the signal from vehicle control samples.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro cytotoxic evaluation of novel phthalazine derivatives. By starting with foundational viability assays like MTT and LDH, researchers can efficiently screen compounds and determine their potency (IC50). Subsequent mechanistic assays, such as Annexin V/PI staining and caspase activity measurements, offer deeper insights into the mode of cell death induced by these compounds. Adherence to these detailed methodologies, coupled with careful data analysis and interpretation, will ensure the generation of reliable and high-quality data, which is paramount for advancing promising phthalazine derivatives through the drug discovery pipeline.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- Thiyagarajan, D., Basit, A., & Shajahan, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888.
-
Abbexa. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Brown, C. J., & LaRonde-LeBlanc, N. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2189, 13–24.
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
- American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2023). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Current Drug Discovery Technologies, 20(2), 1–18.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
- El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 101.
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
- Komor, A. C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
- El-Gamal, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14036–14051.
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
- Gomaa, H. A. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22949–22967.
-
Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]
-
A-Z Cytotoxicity. (2025, June 23). Cytotoxicity activity (IC50): Significance and symbolism. Retrieved from [Link]
-
Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Medical Tutorials. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. Retrieved from [Link]
-
BioDataAnalysis. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. assaygenie.com [assaygenie.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. m.youtube.com [m.youtube.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. protocols.io [protocols.io]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. bosterbio.com [bosterbio.com]
- 31. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 32. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 33. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Accelerated Library Generation: Microwave-Assisted Synthesis of 1,4-Disubstituted Phthalazines
Application Note | Series: Heterocyclic Scaffolds in Drug Discovery
Executive Summary
The phthalazine core, specifically the 1,4-disubstituted motif, is a privileged scaffold in medicinal chemistry, serving as the structural backbone for potent VEGFR inhibitors (e.g., Vatalanib/PTK787), PDE inhibitors, and anticonvulsants. Traditional thermal synthesis of these targets is often bottlenecked by prolonged reaction times (24–48 hours) and harsh reflux conditions that degrade sensitive functional groups.
This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from days to minutes while improving purity profiles. We provide validated protocols for the rapid assembly of 1,4-disubstituted phthalazines via Nucleophilic Aromatic Substitution (
Mechanistic Insight: Why Microwave?
Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (
-
Selective Heating: Polar solvents (e.g., DMSO, EtOH) and polar intermediates (phthalazinones) align with the oscillating electric field, generating internal heat instantly.
-
The "Superheating" Effect: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation) without the solvent loss associated with open reflux.
-
Reaction Homogeneity: The rapid, volumetric heating minimizes thermal gradients, often suppressing the formation of thermodynamic byproducts common in long thermal cycles.
Synthetic Workflow & Pathway Logic
The synthesis follows a modular "Scaffold
Figure 1: Modular synthetic pathway for 1,4-disubstituted phthalazines. The dichloro-intermediate allows for divergent library synthesis via SnAr or Suzuki coupling.
Experimental Protocols
Protocol A: Scaffold Synthesis (Phthalhydrazide)
Direct condensation of phthalic anhydride with hydrazine is highly efficient under MW irradiation.
-
Reagents: Phthalic anhydride (
), Hydrazine hydrate ( ), Ethanol ( ), Acetic acid (cat.). -
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Procedure:
-
Dissolve phthalic anhydride in ethanol in a 10 mL microwave vial.
-
Add hydrazine hydrate dropwise (exothermic).
-
Seal the vessel.
-
Irradiation Parameters:
-
Temperature:
[1] -
Hold Time:
-
Pressure Limit:
-
-
Workup: Cool to RT. The product precipitates as a white solid. Filter, wash with cold ethanol (
), and dry.
-
-
Typical Yield:
[2] -
Note: This step is often quantitative and requires no chromatography.
Protocol B: Activation (Synthesis of 1,4-Dichlorophthalazine)
Safety Note: While
-
Procedure: Reflux the product from Protocol A in neat
( ) with catalytic pyridine for 3 hours. Remove excess under reduced pressure. Pour onto crushed ice/ammonia to precipitate the solid. Recrystallize from acetone.
Protocol C: Rapid Library Generation ( )
This is the core application for drug discovery. The 1,4-dichloro scaffold undergoes double nucleophilic substitution with amines, phenols, or thiols.
-
Reagents: 1,4-Dichlorophthalazine (
), Nucleophile (Amine/Aniline, ), Solvent (Ethanol or NMP). -
Procedure:
-
Place 1,4-dichlorophthalazine and the amine into a microwave vial.
-
Add solvent (
).[3][4] Tip: Use Ethanol for aliphatic amines; use NMP (N-Methyl-2-pyrrolidone) for less nucleophilic anilines. -
Irradiation Parameters:
-
Aliphatic Amines:
, . -
Anilines:
, .
-
-
Workup: Pour reaction mixture into water (
). The disubstituted product usually precipitates. Filter and wash.[5][6] If oil forms, extract with EtOAc.
-
Protocol D: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
For installing carbon-linked substituents (aryl/heteroaryl groups).[7]
-
Reagents: 1,4-Dichlorophthalazine (
), Arylboronic acid ( ), Catalyst ( , ), Base ( , ), Solvent (DME:Ethanol 2:1). -
Procedure:
-
Combine reagents in a microwave vial containing a stir bar.
-
Purge headspace with Argon for 30 seconds before sealing.
-
Irradiation Parameters:
-
Temperature:
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Hold Time:
-
Stirring: High
-
-
Workup: Filter through Celite to remove Pd residues. Dilute with water, extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
-
Data & Performance Comparison
Table 1: Thermal vs. Microwave Synthesis of 1,4-Bis(phenylamino)phthalazine
| Parameter | Thermal Reflux (EtOH) | Microwave (EtOH) | Improvement Factor |
| Reaction Temperature | |||
| Time | 18 Hours | 15 Minutes | |
| Yield | |||
| Solvent Volume | |||
| Purification | Column Chromatography | Filtration/Recrystallization | Streamlined |
Troubleshooting & Optimization (Expert Tips)
-
Solvent "Loss Tangent" (
):-
Microwave heating efficiency depends on the solvent's ability to absorb energy (loss tangent).
-
High Absorbers: Ethanol, DMSO, NMP (Heat rapidly).
-
Low Absorbers: Toluene, Hexane (Transparent to MW).
-
Solution: If using Toluene for Suzuki couplings, add a "doping" agent like ionic liquid or a small amount of polar alcohol to trigger heating.
-
-
Regioselectivity (Mono- vs. Di-substitution):
-
To stop at the mono-substituted stage (1-chloro-4-amino-phthalazine), use 1.0 equivalent of amine and run at a lower temperature (
, 5 min). The second chlorine is less reactive after the first substitution due to electron donation from the new amino group.
-
-
Vessel Failure Prevention:
-
Nitrogen-rich heterocycles can decompose to release
gas. Always use vessels rated for at least and ensure the volume fill is between and of the vial capacity.
-
References
-
BenchChem Technical Support. (2025).[5][8] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. BenchChem. Link
-
El-Gohary, N. M., & Shaaban, M. R. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Link
-
Lindsley, C. W., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Durham University / Baxendale Group. Link
-
Ju, Y., Kumar, D., & Varma, R. S. (2006).[9] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry. Link
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions: Microwave Application Note. CEM. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. www-leland.stanford.edu [www-leland.stanford.edu]
- 3. hakon-art.com [hakon-art.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
Recrystallization solvents for purifying 1-Benzyl-4-(3-chlorophenoxy)phthalazine
An Application Guide to the Purification of 1-Benzyl-4-(3-chlorophenoxy)phthalazine via Recrystallization
Introduction
1-Benzyl-4-(3-chlorophenoxy)phthalazine is a heterocyclic compound featuring a phthalazine core, a structural motif of significant interest in medicinal chemistry. Phthalazine derivatives are recognized as promising scaffolds for the development of novel therapeutic agents, including potent antitumor therapies targeting critical pathways in cancer progression.[1] Given its role as a key intermediate or a final active compound in drug discovery pipelines, ensuring its purity is paramount. Impurities, even in trace amounts, can confound biological assays and compromise the integrity of downstream applications.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful recrystallization yields a product of high purity with a well-defined crystalline structure.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting an optimal solvent system and executing a robust recrystallization protocol for 1-Benzyl-4-(3-chlorophenoxy)phthalazine. The methodologies described herein are designed to be self-validating, beginning with small-scale screening to ensure a high probability of success before committing to a bulk purification.
Physicochemical Profile & Solubility Prediction
A rational approach to solvent selection begins with an analysis of the target molecule's structure. 1-Benzyl-4-(3-chlorophenoxy)phthalazine is a molecule of moderate polarity, comprised of:
-
A Phthalazine Core: A bicyclic aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.
-
A Benzyl Group: A largely non-polar, aromatic hydrocarbon moiety.
-
A 3-Chlorophenoxy Group: An aromatic ether linkage, which introduces some polarity, further modified by a moderately electron-withdrawing chlorine atom.
Based on the principle of "like dissolves like," the compound is predicted to be poorly soluble in highly non-polar solvents (e.g., hexanes) and highly polar solvents (e.g., water).[3] It is most likely to be soluble in solvents of intermediate polarity, such as alcohols, ketones, or esters, particularly upon heating. The presence of multiple aromatic rings also suggests that solvents capable of π-stacking interactions, like toluene, could be effective.[4]
The Principles of Solvent Selection
The ideal recrystallization solvent should meet several key criteria[5][6]:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the target compound when hot (typically at or near its boiling point).
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath) to maximize recovery.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).[5]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[7]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7]
When a single solvent does not meet these criteria, a two-solvent (or solvent-pair) system is often employed. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes saturated (cloudy).[6]
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvents & Systems for Screening
Based on literature precedents for the purification of other phthalazine derivatives, the following solvents and systems are recommended for initial screening.[8][9][10][11]
| Solvent System | Type | Boiling Point (°C) | Rationale & Notes |
| Primary Single Solvents | |||
| Ethanol (95% or Absolute) | Single | 78 | Excellent general-purpose polar protic solvent for moderately polar compounds. Frequently cited for purifying phthalazine derivatives.[9][10] |
| Isopropanol | Single | 82 | Similar to ethanol but slightly less polar; can sometimes offer a better solubility differential. |
| Acetone | Single | 56 | Good general-purpose polar aprotic solvent. Its low boiling point makes it easy to remove but can lead to rapid evaporation during handling.[5] |
| Ethyl Acetate | Single | 77 | A medium-polarity solvent often effective for compounds with ester-like or ether functionalities. |
| Toluene | Single | 111 | An aromatic, non-polar solvent. Can be effective for aromatic compounds due to π-stacking, but its high boiling point requires caution.[4] |
| Promising Two-Solvent Systems | |||
| Ethanol / Water | Pair | 78-100 | A classic pair where the compound is dissolved in hot ethanol, and water is added as the anti-solvent.[4] |
| Ethyl Acetate / Hexanes | Pair | 69-77 | An excellent system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[12] |
| Dichloromethane / Hexanes | Pair | 40-69 | Useful if the compound is highly soluble in dichloromethane (DCM). The low boiling point of DCM requires careful handling to prevent premature crystallization.[13] |
| Acetone / Water | Pair | 56-100 | A versatile polar system. Dissolve in hot acetone and add water as the anti-solvent.[4] |
Experimental Protocol: Small-Scale Solvent Screening
Before attempting to purify the entire batch of crude product, it is essential to perform small-scale solubility tests to identify the optimal solvent or solvent pair.[14]
Materials:
-
Crude 1-Benzyl-4-(3-chlorophenoxy)phthalazine
-
Candidate solvents (from the table above)
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude solid into a test tube.
-
Add the first candidate solvent dropwise at room temperature. Note the solubility.
-
If the solid does not dissolve, gently heat the test tube in the hot water bath while stirring. Continue adding the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.[15]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce crystallization.[15]
-
Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the result. An ideal solvent will have dissolved the compound completely when hot and produced a significant quantity of crystalline solid upon cooling.
-
Repeat this process for each candidate single solvent and promising solvent pair to determine the optimal system.
Protocol: Bulk Recrystallization Procedure
This protocol assumes a suitable solvent has been identified from the screening process.
Caption: Standard experimental workflow for bulk recrystallization.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a boiling chip or magnetic stir bar. Add the chosen solvent in small portions while heating the flask with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, they must be removed. Add a small excess of hot solvent to prevent premature crystallization. Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean receiving flask). Pour the hot solution through the filter paper quickly. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Rushing this step can cause impurities to be trapped in the crystal lattice.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[14]
-
Drying: Allow the crystals to dry on the funnel by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more hot solvent until the oil redissolves. Allow the solution to cool more slowly. If the problem persists, re-screen for a lower-boiling point solvent or a different solvent pair.[15] |
| No Crystals Form | Solution is not saturated; nucleation is inhibited. | 1. Try scratching the inner wall of the flask with a glass rod. 2. Add a "seed crystal" from a previous batch. 3. Boil off some solvent to increase concentration and re-cool. 4. If using a solvent pair, add a few more drops of the anti-solvent.[15] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure all equipment is pre-heated and work quickly. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.[5] |
| Colored Product | Colored impurities are present. | If the impurities are known to be non-polar, a more polar solvent may leave them behind. If they are polar, they may be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.[14] |
Purity Assessment
The efficacy of the recrystallization should be confirmed by analytical methods. A significant sharpening and elevation of the melting point range compared to the crude material is a strong indicator of increased purity.[5] Further confirmation can be obtained using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Nichols, L. Experiment 2: Recrystallization. Available from: [Link]
-
Quora. What is the best solvent for recrystallization?. (2017-02-16). Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). Available from: [Link]
-
Smitasingh, S., et al. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2018, 10(8): 175-190. Available from: [Link]
-
Ghorab, M.M., et al. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. International Institute for Science, Technology and Education (IISTE), Chemistry and Materials Research, Vol.6, No.1, 2014. Available from: [Link]
-
Abdel-Maksoud, M.S., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 2024, 14(1), p.9583. Available from: [Link]
- Pavia, D.L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning, 2005.
-
GSU Department of Chemistry. COMMON SOLVENTS FOR CRYSTALLIZATION. Available from: [Link]
-
El-Wahab, A.H.A., et al. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 2011, 4(8), pp.1118-1131. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
-
Deng, X. and Mani, N.S. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 2006, 83, p.142. Available from: [Link]
-
Eldehna, W.M., et al. Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2025-08-09). Available from: [Link]
-
Al-Warhi, T., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 2023, 13(1), p.12185. Available from: [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization I. Available from: [Link]
-
LibreTexts Chemistry. 2.1: RECRYSTALLIZATION. (2021-03-05). Available from: [Link]
-
El-Wahab, A.H.A., et al. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Semantic Scholar. Published in Pharmaceuticals 1 August 2011. Available from: [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. (2010-02-04). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rubingroup.org [rubingroup.org]
- 4. reddit.com [reddit.com]
- 5. athabascau.ca [athabascau.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. jocpr.com [jocpr.com]
- 9. iiste.org [iiste.org]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Improving yield of 1-Benzyl-4-(3-chlorophenoxy)phthalazine synthesis
Technical Support Center: 1-Benzyl-4-(3-chlorophenoxy)phthalazine Synthesis
Subject: Optimization of SNAr Coupling for High-Purity Phthalazine Ether Synthesis Ticket ID: #PHZ-OPT-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Yield Challenge
The synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine hinges on the efficient formation of the biaryl ether bond via Nucleophilic Aromatic Substitution (SNAr). While the phthalazine core is electron-deficient, facilitating nucleophilic attack, the reaction between 1-chloro-4-benzylphthalazine and 3-chlorophenol is prone to specific failure modes—primarily competitive hydrolysis and incomplete conversion due to the reduced nucleophilicity of the electron-poor phenol.[1]
This guide moves beyond standard protocols to address the mechanistic bottlenecks limiting your yield, providing a self-validating workflow to ensure batch-to-batch consistency.
Core Reaction Logic & Pathway Visualization
To improve yield, you must visualize the competition between the desired SNAr pathway and the moisture-driven hydrolysis pathway.[1]
Figure 1: Mechanistic pathway showing the competition between product formation (Green) and the hydrolysis impurity (Red).[1]
Optimized Experimental Protocol
This protocol is designed to eliminate the "Hydrolysis Trap" and maximize the kinetics of the phenoxide attack.
Reagents:
-
Substrate: 1-Chloro-4-benzylphthalazine (1.0 equiv)
-
Nucleophile: 3-Chlorophenol (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Preferred over K₂CO₃ for higher solubility in organic media.[1]
-
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Workflow:
-
Drying Phase (Critical):
-
Do not rely on "bottle-dry" solvents. Store DMF over activated 4Å molecular sieves for 24 hours prior to use.
-
Why? The imine-chloride moiety in chlorophthalazines is highly susceptible to hydrolysis by trace water, reverting to the thermodynamically stable phthalazinone (the starting material for the chlorination step).
-
-
Pre-Activation:
-
Reaction Initiation:
-
Add 1-Chloro-4-benzylphthalazine in a single portion.
-
Heat to 90°C . Monitor by TLC/HPLC every hour.
-
Endpoint: Reaction is typically complete within 3-5 hours.[1]
-
-
Quench & Workup:
Troubleshooting Guide (FAQ)
Q1: I see a major spot on TLC that corresponds to the phthalazinone precursor. Why?
-
The Fix:
-
Switch from K₂CO₃ to Cs₂CO₃ (often drier and more efficient).[1]
-
Add 4Å molecular sieves directly into the reaction flask.
-
Ensure your 1-chloro-4-benzylphthalazine starting material is free of residual acid (from POCl₃ step), as acid catalyzes hydrolysis.
-
Q2: The reaction stalls at 60-70% conversion. Adding more base doesn't help.
-
Diagnosis: Surface passivation or poor nucleophilicity. 3-chlorophenol is electron-deficient (EWG Cl-group), making the phenoxide a "sluggish" nucleophile.[1]
-
The Fix:
-
Increase temperature to 110°C.
-
Catalytic Additive: Add 5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO forms a highly reactive quaternary ammonium intermediate with the chlorophthalazine, which is then more easily displaced by the phenoxide (Catalytic SNAr).
-
Q3: My product is colored (yellow/orange) and melts over a wide range.
-
Diagnosis: Azine formation or oxidative impurities.
-
The Fix:
-
Recrystallize from Ethanol/Water (9:1) .[1]
-
If color persists, treat the organic solution with activated charcoal prior to recrystallization.
-
Data Analysis: Failure Mode Matrix
Use this table to diagnose yield losses in your specific batch.
| Observation | Root Cause | Corrective Action |
| High Phthalazinone content (>10%) | Wet solvent or hygroscopic base | Use Anhydrous DMF; Flame-dry glassware.[1] |
| Unreacted Chlorophthalazine | Weak nucleophile (3-Cl-Phenol) | Switch base to Cs₂CO₃; Increase temp to 100°C. |
| Sticky/Gummy Product | Residual DMF/Phenol | Wash solid with 1N NaOH, then Hexane.[1] |
| Low Mass Balance | Product solubility in workup | Do not use organic extraction if solid precipitates; filtration is higher yield. |
References
-
General Phthalazine Synthesis & Reactivity
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
-
Source:
-
SNAr Optimization on Heterocycles
-
Hydrolysis Competition in Chloro-Heterocycles
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 4-Benzyl-1-chlorophthalazine Reaction Optimization
Case ID: #PHT-zn4-OPT Status: Active Subject: Optimization of Reflux Parameters for 1-Chloro-4-benzylphthalazine Synthesis & Utilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the kinetic and thermodynamic optimization of reactions involving 4-benzyl-1-chlorophthalazine (CAS: 5784-45-2). This intermediate is a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and antihypertensive agents (analogous to Hydralazine).
The optimization of "reflux time" for this compound is twofold:
-
Formation (Chlorination): Converting 4-benzylphthalazin-1(2H)-one to the chloro-derivative using
. -
Substitution (
): Displacing the C1-chloride with nucleophiles (hydrazines, amines).
Mismanagement of reflux times in either stage leads to three primary failure modes: Hydrolysis (reversion to starting material) , Benzylic Oxidation , or Thermal Decomposition (Tarring) .
Module 1: The Kinetics of Reflux (Mechanistic Logic)
The Chlorination Step ( Reflux)
The conversion of the phthalazinone to the chlorophthalazine is a Chlorodehydroxylation .
-
Mechanism: The lactam oxygen attacks phosphorus, creating a good leaving group (
). Chloride attacks C1, restoring aromaticity. -
Time Factor: This reaction is generally fast (1–4 hours) at reflux (
). -
Risk of Over-Reflux: Prolonged heating in
causes charring and the formation of phosphorus-complexed tars that are difficult to quench.
The Substitution Step ( )
The reaction of 4-benzyl-1-chlorophthalazine with nucleophiles follows an Addition-Elimination mechanism.
-
Mechanism: The nucleophile attacks the electron-deficient C1 position (activated by the N2 nitrogen).
-
Time Factor: Highly dependent on the nucleophile's strength and the solvent's boiling point.
-
Risk of Over-Reflux: The C4-benzyl group is susceptible to radical oxidation at high temperatures in the presence of air, leading to benzoyl byproducts.
Optimization Logic Flowchart
The following decision tree illustrates the protocol for determining the optimal endpoint, preventing the common error of "cooking" the reaction until decomposition.
Figure 1: Decision logic for monitoring reflux progression. Note that extending reflux when hydrolysis or oxidation is detected will only degrade yield further.
Module 2: Troubleshooting Guide (Q&A)
Case 1: "My reaction reverted to the starting material during workup."
User: I refluxed 4-benzyl-1-chlorophthalazine with an amine for 12 hours. The TLC looked good, but after aqueous workup, I isolated the phthalazinone (starting material precursor). Diagnosis: Hydrolysis. Root Cause: 1-chlorophthalazines are imidoyl chloride analogs. They are highly sensitive to moisture, especially under acidic or basic catalysis. If your reflux time was too long in a "wet" solvent (e.g., non-dried Ethanol), the water competed with the amine. Solution:
-
Solvent: Switch to anhydrous solvents (THF, Dioxane, or Toluene).
-
Time: Reduce reflux time. 12 hours is likely excessive for a primary amine.
-
Protocol: Do not use aqueous acid for the workup if possible. Quench with cold bicarbonate or simply evaporate the solvent and triturate.
Case 2: "The product is turning into a dark oil/tar."
User: I am synthesizing the chloro-intermediate using
-
Monitor: Check TLC every hour.
-
Endpoint: Stop heating immediately once the starting material disappears.
-
Workup: Remove excess
via rotary evaporation before adding water/ice. Direct quenching of a large excess of generates massive heat, further decomposing the product.
Case 3: "Yield is low despite full conversion."
User: Reacting the chloro-derivative with hydrazine. Diagnosis: Bis-substitution or Oxidation. Root Cause:
-
Bis-substitution: Hydrazine has two ends. If you reflux too long with a 1:1 equivalent, two phthalazine rings attach to one hydrazine.
-
Oxidation:[1] The benzylic position (C4-benzyl) oxidizes to a ketone if refluxed in air. Solution:
-
Stoichiometry: Use a large excess of hydrazine (3–5 equivalents) to favor mono-substitution.
-
Atmosphere: Perform the reaction under Nitrogen or Argon.
Module 3: Optimized Experimental Protocols
Synthesis of 1-Chloro-4-benzylphthalazine
Target Reflux Time: 2–4 Hours
-
Setup: Dry 100 mL round-bottom flask (RBF) with a reflux condenser and drying tube (
). -
Charge: Add 4-benzylphthalazin-1(2H)-one (10 mmol) and
(50 mmol, 5 equiv).-
Note: No solvent is needed;
acts as both reagent and solvent.
-
-
Reflux: Heat to
(oil bath). -
Monitoring:
-
T = 1h: Check TLC (Eluent: 30% EtOAc/Hexane).
-
T = 3h: Reaction is usually complete.
-
-
Workup: Evaporate excess
under reduced pressure (use a base trap for the pump). Pour the residue onto crushed ice/ammonia mixture. Filter the precipitate.
Nucleophilic Substitution (General )
Target Reflux Time: Variable (See Table 1)
-
Setup: RBF with condenser, Nitrogen balloon.
-
Charge: 1-Chloro-4-benzylphthalazine (1 equiv), Nucleophile (1.5–3 equiv), Base (e.g.,
, 2 equiv) if the nucleophile is a salt. -
Solvent Selection: Choose based on required temperature (Table 1).
Table 1: Solvent Selection & Estimated Reflux Times
| Solvent | Boiling Point ( | Typical Reflux Time | Application |
| THF | 66 | 6–12 h | Reactive amines (primary/secondary). |
| Ethanol | 78 | 2–6 h | Hydrazine hydrate (Hydralazine synthesis). |
| Toluene | 110 | 1–4 h | Sterically hindered amines / Anilines. |
| DMF | 153 | 0.5–2 h | Weak nucleophiles. Warning: Hard to remove. |
-
Workup: Cool to RT. If product precipitates (common with hydrochlorides), filter. If not, evaporate and partition between EtOAc/Water.
References
- Mechanistic Foundation of Chlorodehydroxylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for mechanism of reactions).
-
Synthesis of Phthalazine Derivatives (PDE Inhibitors)
-
Napoleone, V. et al. (2017). Synthesis and PDE inhibition of phthalazine derivatives. Molecules, 22(9), 1456.
-
- Kinetics of on Heterocycles: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Detailed kinetics on diazine reactivity).
-
Specific Protocol for 1-Chlorophthalazine
-
PubChem Compound Summary for CID 160793, 1-Chlorophthalazine.
-
- Hydrolysis Risks of Imidoyl Chlorides: Patai, S. (Ed.). The Chemistry of the Carbon-Nitrogen Double Bond. Interscience Publishers. (Explains the instability of the C(Cl)=N bond).
Disclaimer: All chemical procedures should be performed by qualified personnel in a fume hood. 1-chlorophthalazine is a skin irritant and
Sources
Technical Support Center: Navigating the Solubility Challenges of Phthalazine Derivatives in Cell Culture Media
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of solubilizing phthalazine derivatives for in vitro cell-based assays. The inherent lipophilicity of many phthalazine compounds, a trait often linked to their therapeutic efficacy, presents a significant hurdle in aqueous cell culture environments.[1][2] This guide provides a structured, in-depth approach to understanding and systematically resolving these solubility issues, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with phthalazine derivatives.
Q1: Why is my phthalazine derivative precipitating when I add it to my cell culture medium?
Precipitation is a frequent issue when introducing hydrophobic compounds into an aqueous environment like cell culture media.[3] The primary reasons include:
-
Poor Aqueous Solubility: Phthalazine derivatives are often characterized by high lipophilicity (high logP values), making them inherently difficult to dissolve in water-based solutions.[2]
-
"Solvent Shock": These compounds are typically dissolved in a concentrated organic solvent stock, such as Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly introduced into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[3]
-
Exceeding Solubility Limit: The final concentration of the compound in the cell culture medium may be higher than its maximum solubility in that specific medium.
-
Interaction with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound, leading to the formation of insoluble complexes.[3][4]
-
pH and Temperature Effects: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state and, consequently, the solubility of ionizable phthalazine derivatives.[5][6] Temperature fluctuations can also affect solubility.[7][8]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
While DMSO is an excellent solvent for many poorly soluble compounds, it is not biologically inert and can exhibit cytotoxicity.[9][10] The acceptable final concentration of DMSO in cell culture is cell-line dependent.
| DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability and function.[10] | Recommended for most applications. |
| 0.1% - 0.5% | May cause subtle biological effects in some sensitive cell lines.[9] | Use with caution and validate the effect on your specific cell line. |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[11][12] | Avoid if possible, or conduct thorough vehicle control experiments. |
It is crucial to perform a DMSO dose-response experiment on your specific cell line to determine the highest non-toxic concentration. [13]
Q3: Can I use other solvents besides DMSO?
Yes, other solvents can be considered, but each has its own set of properties and potential for cytotoxicity.
-
Ethanol: Can be used for some compounds, but it is generally more cytotoxic than DMSO and can evaporate more quickly.[11]
-
Dimethylformamide (DMF): Another option, but it also has associated toxicity.
-
Polyethylene Glycol (PEG): Can be used as a co-solvent to improve solubility.[14]
Always perform a vehicle control with any solvent used to ensure that the observed effects are due to your compound and not the solvent.
In-Depth Troubleshooting Guides
When simple adjustments are not sufficient, a more systematic approach is required. This section provides detailed troubleshooting strategies for persistent solubility issues.
Issue 1: Immediate Precipitation Upon Addition to Media
This is a classic sign of "solvent shock" or exceeding the compound's solubility limit.
Caption: Troubleshooting workflow for immediate precipitation.
-
Reduce the Final Concentration: The simplest solution is often to lower the final concentration of the phthalazine derivative in your experiment.[3]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) allows for a larger volume to be added to the media, which can be mixed more effectively and reduce localized high concentrations.[3]
-
Modify the Dilution Technique: Instead of adding the stock solution directly to the bulk media, try a stepwise dilution. Add the stock solution to a small volume of media first, mix thoroughly, and then add this to the rest of your media. Also, add the stock solution dropwise while gently swirling the media.
-
Pre-warm the Media: Ensuring your cell culture media is at 37°C can sometimes improve the solubility of compounds.[15]
-
Consider Serum: If you are using a serum-free medium, the addition of serum may help solubilize the compound through protein binding.[16] Conversely, in some cases, interactions with serum proteins can cause precipitation.[3] If using a serum-containing medium, you could try reducing the serum concentration.
Issue 2: Precipitation Over Time During Incubation
If the compound dissolves initially but precipitates after hours or days in the incubator, this suggests instability or interactions within the culture environment.
Caption: Troubleshooting for delayed precipitation.
-
Evaluate pH Stability: The metabolic activity of cells can alter the pH of the medium over time. If your phthalazine derivative's solubility is pH-dependent, this could cause it to precipitate.[5][6] Consider using a medium with a more robust buffering system.
-
Assess Serum Protein Interactions: As mentioned, compounds can bind to serum proteins. Over time, this interaction could lead to the formation of insoluble complexes.[3][4]
-
Consider Compound Degradation: The compound may not be stable in the culture medium at 37°C, and the degradation products could be less soluble.
-
Employ Advanced Formulation Strategies: If the above steps fail, more advanced formulation techniques may be necessary.
Advanced Solubilization Strategies
For particularly challenging phthalazine derivatives, the following formulation approaches can be employed.
Co-solvents
The use of a water-miscible solvent in addition to the primary solvent (like DMSO) can increase the overall solvent capacity of the cell culture medium.[17][18]
-
Examples: Polyethylene glycol (PEG), propylene glycol, or glycerol.
-
Protocol: Prepare a stock solution of your phthalazine derivative in a mixture of DMSO and the co-solvent. Then, add this stock to your media. The final concentration of the co-solvent should be kept low and tested for cytotoxicity.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules, like phthalazine derivatives, forming inclusion complexes that are more water-soluble.[19][20][21]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in water).
-
Add the powdered phthalazine derivative to the cyclodextrin solution.
-
Sonicate and/or vortex the mixture until the compound is dissolved. This may take some time.
-
Sterile-filter the resulting solution.
-
This aqueous stock can then be added to your cell culture medium.
-
Caption: Encapsulation of a hydrophobic phthalazine derivative within a cyclodextrin molecule to form a water-soluble inclusion complex.
Lipid-Based Formulations
For highly lipophilic phthalazine derivatives, lipid-based formulations such as emulsions or liposomes can be effective.[22][23] These formulations encapsulate the compound in lipid carriers that can be dispersed in aqueous media. This is a more complex approach and often requires specialized equipment and expertise.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of your phthalazine derivative in 100% DMSO (e.g., 50 mM).
-
In a clear microplate or microcentrifuge tubes, perform a serial dilution of your compound directly into the cell culture medium you will use for your experiments (at 37°C). Start with a high concentration that is expected to precipitate (e.g., 200 µM).
-
Incubate the plate/tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation immediately after dilution and at several time points (e.g., 1, 4, 24 hours) under a microscope.
-
The highest concentration that remains clear is the approximate maximum soluble concentration.[3]
Protocol 2: Vehicle Control for Cytotoxicity
-
Based on the dilution factor of your phthalazine derivative stock solution, calculate the final concentration of the solvent (e.g., DMSO) in your experimental wells.
-
Prepare a series of wells containing only cell culture medium and the solvent at the same final concentrations that will be used in the experiment.
-
Include a "no solvent" control (cells in medium only).
-
Culture the cells for the same duration as your experiment.
-
Assess cell viability using your standard method (e.g., MTT, CellTiter-Glo®, trypan blue exclusion). This will reveal any cytotoxic effects of the solvent itself.[13]
Phthalazine Derivatives and Cellular Signaling
Many phthalazine derivatives exert their biological effects by modulating specific signaling pathways. For instance, some are known to be inhibitors of kinases involved in cancer progression, such as VEGFR-2.[24][25][26][27][28] Understanding the target pathway is crucial for designing relevant experiments and interpreting results.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition by a phthalazine derivative.
Conclusion
Successfully solubilizing phthalazine derivatives in cell culture media is a critical first step for obtaining reliable and meaningful data. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies and advanced formulation techniques outlined in this guide, researchers can overcome these challenges. Always remember to validate your solubilization method and include appropriate vehicle controls to ensure the integrity of your experimental results.
References
- Vertex AI Search. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Arya, G. C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Coronaviruses.
- Bentham Science. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Slideshare. (n.d.). Methods of solubility enhancements.
- NIH. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- Bioprocess Online. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Bioprocess Online. (n.d.). How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes.
- PubMed. (2016, July 8). Cell culture media impact on drug product solution stability.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Research Journal of Pharmacy and Technology. (n.d.). The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three.
- ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- PubMed Central. (2024, July 8). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- RSC Publishing. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
- PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
- YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks.
- ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
- Oxford Academic. (2022, July 25). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- PMC. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility.
- ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
- IISTE.org. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
- Semantic Scholar. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
- SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. btsjournals.com [btsjournals.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Methods of solubility enhancements | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. scispace.com [scispace.com]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
Controlling moisture sensitivity in chlorophthalazine intermediate synthesis
Welcome to the technical support center for the synthesis of chlorophthalazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and synthesis of moisture-sensitive chlorophthalazine intermediates.
Q1: Why is excluding moisture so critical in the synthesis of 1-chlorophthalazine?
A: 1-Chlorophthalazine and its precursors are highly susceptible to hydrolysis.[1][2] The presence of water can lead to the formation of undesired byproducts, primarily phthalazinone derivatives, which reduces the yield and purity of the target compound. The key reagents used in the synthesis, such as phosphoryl chloride (POCl₃), also react violently with water, posing a safety hazard and consuming the reagent.[3][4]
Q2: What are the initial signs that my reaction is compromised by moisture?
A: Visual cues can often be the first indicator. The appearance of a white solid (phosphoric acid) upon addition of POCl₃ suggests the presence of significant moisture.[3] Inconsistent reaction progress, lower than expected yields, and the presence of unexpected spots on a Thin Layer Chromatography (TLC) plate are also strong indicators. For definitive analysis, techniques like HPLC can be used to identify and quantify impurities such as the hydrolyzed phthalazinone byproduct.[5]
Q3: What are the best practices for drying glassware for a moisture-sensitive reaction?
A: All glassware should be thoroughly oven-dried at a high temperature (e.g., 150°C) for several hours or flame-dried under a vacuum immediately before use.[6][7] This process removes adsorbed water from the glass surfaces. After drying, the glassware should be allowed to cool in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[6]
Q4: Which drying agent is most suitable for the solvents used in this synthesis?
A: The choice of drying agent depends on the solvent. For common solvents like toluene or dichloromethane, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are effective.[8][9] MgSO₄ is a fast-acting drying agent, while Na₂SO₄ has a higher capacity but works more slowly.[10] For solvents like tetrahydrofuran (THF), activated 3Å molecular sieves are highly effective at achieving low parts-per-million levels of residual moisture.[11] It is crucial to ensure the drying agent is fresh and has been properly stored to maintain its efficacy.[8]
Q5: How can I confirm that my inert gas supply is sufficiently dry?
A: While specialized moisture analyzers are the most accurate method, a simple practical test involves bubbling the inert gas through a small amount of a highly water-sensitive indicator, such as a solution of benzophenone and sodium in THF. A persistent blue or purple color indicates a sufficiently dry gas supply. For most laboratory setups, passing the inert gas through a drying column containing a desiccant like Drierite™ or molecular sieves is a reliable way to ensure its dryness.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of chlorophthalazine intermediates.
Problem 1: Low Yield of 1-Chlorophthalazine
Q: I am consistently obtaining a low yield of my desired 1-chlorophthalazine product. What are the likely causes and how can I rectify this?
A: Low yields in this synthesis are most commonly attributed to the presence of moisture, leading to the hydrolysis of either the starting material or the product. Here is a systematic approach to troubleshooting:
1. Rigorous Exclusion of Atmospheric Moisture:
-
Inert Atmosphere Technique: The reaction must be conducted under a positive pressure of a dry, inert gas such as argon or nitrogen.[12][13] This can be achieved using a Schlenk line or a glovebox.[6] A simpler setup involves using a balloon filled with inert gas connected to the reaction flask via a needle through a rubber septum.[14]
-
Proper Glassware Preparation: Ensure all glassware is meticulously dried as described in the FAQs. Even minute amounts of adsorbed water can significantly impact the reaction.[6]
2. Purity and Dryness of Reagents and Solvents:
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere.[12] If you are drying your own solvents, ensure the process is validated. For instance, azeotropic distillation with toluene can be an effective method for removing water from starting materials.[10]
-
Reagent Quality: Use fresh, high-purity phosphoryl chloride. POCl₃ is highly reactive with water and will fume in moist air, releasing phosphoric acid and hydrogen chloride.[3][4] Ensure the container is properly sealed and stored.
3. Reaction Temperature and Time:
-
Temperature Control: The reaction of phthalazinone with POCl₃ often requires heating. Ensure the reaction is maintained at the optimal temperature as specified in your protocol. Inconsistent heating can lead to incomplete conversion.
-
Monitoring Reaction Progress: Use TLC or HPLC to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocol: Setting up a Moisture-Free Reaction
-
Glassware Preparation: Place all necessary glassware (round-bottom flask, condenser, stir bar) in an oven at 150°C for at least 4 hours.
-
Assembly: While still hot, assemble the glassware under a gentle flow of dry nitrogen or argon.[7]
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add the solid starting material (e.g., phthalazinone) to the flask. If the solid is suspected to contain moisture, it can be dried in a vacuum oven or by azeotropic distillation with toluene.[10]
-
Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.[14]
-
Reagent Addition (Liquid): Add liquid reagents like POCl₃ slowly via a dry syringe. It is good practice to purge the syringe with inert gas before drawing up the liquid.[7]
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Problem 2: Formation of an Insoluble White Precipitate
Q: Upon adding phosphoryl chloride to my reaction mixture, a significant amount of a white, insoluble solid formed. What is this precipitate and how can I avoid it?
A: The formation of a white precipitate upon the addition of POCl₃ is a classic sign of a reaction compromised by water.
-
Identity of the Precipitate: The white solid is likely phosphoric acid (H₃PO₄) or related pyrophosphoryl chlorides, formed from the rapid hydrolysis of POCl₃.[3][4]
-
POCl₃ + 3H₂O → H₃PO₄ + 3HCl
-
-
Consequences: This side reaction not only consumes your reagent but also introduces acidic byproducts that can complicate the reaction and subsequent workup.
Troubleshooting Steps:
-
Verify Solvent and Reagent Dryness: The primary source of water is often the solvent or the starting material. Use the solvent drying techniques mentioned in the FAQs. If the starting material is a hydrate, it must be rigorously dried before use.
-
Improve Inert Atmosphere Technique: Ensure your inert gas setup is leak-proof and provides a consistent positive pressure.[13] Techniques like the freeze-pump-thaw method can be used for degassing and drying solvents for highly sensitive reactions.[13]
-
Check for Leaks: Inspect all joints and septa for potential leaks that could introduce atmospheric moisture.
Workflow for Minimizing Hydrolysis
Caption: Troubleshooting workflow for precipitate formation.
Problem 3: Difficulties in Product Isolation and Purification
Q: My reaction appears to be successful according to TLC, but I am struggling to isolate a pure product. What purification strategies are recommended?
A: The workup and purification of 1-chlorophthalazine can be challenging due to its reactivity and the nature of the byproducts.
1. Quenching the Reaction:
-
Controlled Quenching: The reaction is typically quenched by slowly pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This must be done carefully in a well-ventilated fume hood, as the unreacted POCl₃ will react exothermically with water, producing HCl gas.[3]
2. Extraction:
-
Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. The product is soluble in these solvents.[15]
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove the bulk of the water.[8]
3. Drying the Organic Layer:
-
Use of Drying Agents: After extraction, the organic layer will be saturated with water. It is crucial to dry it thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.[9] Add the drying agent until it no longer clumps together, indicating that the solution is dry.[9]
4. Purification:
-
Recrystallization: 1-Chlorophthalazine is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Data Summary: Properties of 1-Chlorophthalazine
| Property | Value |
| Molecular Formula | C₈H₅ClN₂[16] |
| Molecular Weight | 164.59 g/mol [16] |
| Appearance | Yellow to brown solid[2] |
| Melting Point | 109-112 °C[2] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ethanol, methanol[15] |
| Sensitivity | Moisture Sensitive[2] |
Mechanism of Hydrolysis
The primary mechanism of moisture sensitivity involves the nucleophilic attack of water on the electrophilic carbon atom attached to the chlorine.
Sources
- 1. 1-CHLOROPHTHALAZINE | 5784-45-2 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]
- 16. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 4-position phthalazine substitution
Topic: Overcoming Steric Hindrance in 4-Position Phthalazine Substitution Lead Scientist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Framework: Selecting the Right Pathway
Before attempting "brute force" heating, analyze your substrate's steric and electronic profile. The 4-position of a 1-substituted phthalazine is notoriously deactivated if the C1-substituent is electron-donating (e.g., alkoxy, amino) and sterically crowded.[1]
Decision Matrix: Route Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on nucleophile sterics and electronic deactivation.
Protocol A: The Acid-Catalyzed (The "Proton Switch")
The Logic: Standard
Mechanism of Action
Figure 2: Protonation of the phthalazine core increases electrophilicity, compensating for steric hindrance.[1]
Experimental Workflow
Scope: Coupling sterically hindered secondary amines (e.g., piperazines, morpholines) to 1-chloro-4-substituted phthalazines.[1]
| Parameter | Recommendation | Rationale |
| Solvent | n-Butanol or Ethylene Glycol | High boiling point alcohols facilitate proton transfer and stabilize the transition state.[1] |
| Catalyst | p-Toluenesulfonic acid (pTsOH) (0.1 – 1.0 equiv) | Protonates the ring nitrogen.[1] Do not use mineral acids (HCl) if water is present (hydrolysis risk).[1] |
| Temperature | 120°C – 140°C (Microwave preferred) | Thermal energy is required to overcome the steric barrier of the incoming nucleophile. |
| Stoichiometry | 1.0 equiv Substrate : 1.5 equiv Nucleophile | Excess nucleophile drives the equilibrium. |
Step-by-Step:
-
Dissolve 1-chloro-4-substituted phthalazine (1.0 equiv) in n-butanol (0.5 M concentration).
-
Add the bulky amine (1.5 equiv).
-
Add pTsOH·H2O (0.2 equiv). Note: If the amine is valuable, use 1.0 equiv pTsOH to ensure full activation, but you may need extra base during workup.
-
Microwave: Heat to 130°C for 30–60 mins. Thermal: Reflux for 12–24 hours.
-
Workup: The product often precipitates as the HCl/pTsOH salt upon cooling. Filter and wash with cold ether. Neutralize with saturated
to obtain the free base.
Protocol B: Palladium-Catalyzed Amination (The "Surgical" Route)[1]
The Logic: When the substrate is too deactivated for
Ligand Selection Guide
| Ligand Class | Specific Ligand | Best For... |
| Dialkylbiaryl Phosphines | RuPhos | Primary Recommendation. Excellent for secondary amines and sterically demanding aryl chlorides.[1] |
| Dialkylbiaryl Phosphines | BrettPhos | Primary amines with high steric bulk. |
| Dialkylbiaryl Phosphines | XPhos | General purpose for "moderately" hindered substrates. |
| NHC Carbenes | Pd-PEPPSI-IPent | Extreme steric cases where phosphines fail.[1] |
Experimental Workflow (Buchwald-Hartwig)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube or vial; backfill with Argon.
-
Loading: Add 1-chloro-4-substituted phthalazine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Why NaOtBu? It is a strong, bulky base that is soluble in organic solvents, crucial for the deprotonation step in the catalytic cycle.
-
-
Catalyst: Add RuPhos-Pd-G3 precatalyst (1–3 mol%).
-
Tip: Do not use Pd(OAc)2 + Ligand separately if possible. Precatalysts ensure the correct Pd:L ratio and prevent induction periods.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reaction: Heat to 80°C – 100°C for 2–6 hours.
-
Troubleshooting: If conversion stalls, add 1 mol% more catalyst. Do not increase temperature >110°C immediately, as this can degrade the catalyst.
Protocol C: De Novo Cyclization (The "Architectural" Route)
The Logic: If the 4-position is too hindered to substitute, do not substitute it. Build the ring with the group already in place. This is the strategy used in the industrial synthesis of Olaparib intermediates to avoid late-stage manipulation of the crowded core.
Workflow:
-
Precursor: Start with 2-acylbenzoic acid or 2-formylbenzoic acid derivatives.
-
Reagent: React with hydrazine hydrate (or a substituted hydrazine).
-
Process:
-
Reflux in Ethanol/Acetic Acid.
-
The hydrazine nitrogen attacks the ketone/aldehyde first (forming a hydrazone), followed by cyclization onto the carboxylic acid/ester.
-
Advantage: This forms the 1,4-substituted system directly. If you need a chloro-group for later, you can synthesize the phthalazinone first, then chlorinate with
(which is less sensitive to sterics than C-N bond formation).
-
Troubleshooting & FAQ
Q1: My reaction turns into a black tar with no product. What happened?
-
Diagnosis: Likely decomposition of the phthalazine ring. Phthalazines are electron-deficient and sensitive to harsh oxidation or ring-opening nucleophilic attack at the wrong position.
-
Fix: Lower the temperature. If using
, switch from "Base + Heat" to the Acid-Catalyzed method (Protocol A). The acid method often works at lower temperatures because it activates the ring electronically rather than thermally.
Q2: I am seeing hydrolysis (phthalazinone formation) instead of substitution.
-
Diagnosis: Water is present in your solvent or reagents.[4] The chlorophthalazine is highly susceptible to hydrolysis, especially in basic conditions at high heat.
-
Fix: Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).[1] If using the Acid-Catalyzed method, ensure your pTsOH is anhydrous or use a Dean-Stark trap if running in toluene.
Q3: The Pd-coupling starts but stops at 50% conversion.
-
Diagnosis: Catalyst poisoning or ligand dissociation. The phthalazine nitrogens (N2/N3) can coordinate to Palladium, displacing the phosphine ligand and killing the catalyst ("Pd-black" formation).
-
Fix: Use a stronger binding ligand like BrettPhos or RuPhos . Increase catalyst loading to 5 mol%. Ensure the reaction is strictly oxygen-free.
Q4: Can I use copper catalysis (Ullmann) to save money?
-
Answer: Generally, no . Copper catalysis requires much higher temperatures (>120°C) and is less tolerant of the specific electronic deactivation found in 1,4-disubstituted phthalazines. Stick to Pd-catalyzed or Acid-mediated
.[1]
References
-
Olaparib Process Chemistry: Menendez, M. T., et al. "Scalable and Eco-friendly Total Synthesis of Poly(ADP-ribose) Polymerase Inhibitor Olaparib." Green Chemistry, 2022.
-
Buchwald-Hartwig General Guide: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.
-
Steric Hindrance in Pd-Catalysis: "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Synthesis, 2019.[5]
-
Acid Catalysis Mechanism: "Acid-Catalyzed Nucleophilic Aromatic Substitution." Journal of Organic Chemistry.
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Stability of 1-Benzyl-4-(3-chlorophenoxy)phthalazine in aqueous solution
Welcome to the technical support center for 1-Benzyl-4-(3-chlorophenoxy)phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Benzyl-4-(3-chlorophenoxy)phthalazine in aqueous solutions?
A1: The chemical structure of 1-Benzyl-4-(3-chlorophenoxy)phthalazine contains several moieties that can be susceptible to degradation in an aqueous environment. The primary concerns are:
-
Hydrolysis: The ether linkage (-O-) between the phthalazine core and the chlorophenyl ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the molecule.[1][2][3] The phthalazine ring itself may also be susceptible to hydrolytic degradation.
-
Oxidation: Nitrogen-containing heterocyclic compounds like phthalazine can be prone to oxidation.[4] This can be influenced by dissolved oxygen, metal ions, and exposure to light.
-
Photodegradation: If the compound absorbs light in the UV-visible spectrum, it may be susceptible to photodegradation upon exposure to ambient or UV light.[5]
-
Solubility and Precipitation: Phthalazinone-based compounds can exhibit poor aqueous solubility.[6] Changes in pH, temperature, or the presence of other solutes can lead to precipitation, which may be mistaken for degradation.
Q2: I'm observing a loss of my compound's activity in my cell-based assay over 24-48 hours. Is this expected?
A2: A time-dependent loss of activity is a strong indicator of compound instability in the assay medium. The complex nature of cell culture media (containing salts, amino acids, and proteins at a physiological pH of ~7.4) can contribute to degradation. It is crucial to determine if the loss of activity is due to chemical degradation of your compound or other experimental factors. We recommend performing a stability study of the compound in the cell culture medium under your assay conditions (e.g., 37°C, 5% CO2) in the absence of cells.
Q3: My solution of 1-Benzyl-4-(3-chlorophenoxy)phthalazine turned slightly yellow after being left on the benchtop. What could be the cause?
A3: A color change often indicates the formation of degradation products. This could be due to oxidation or photodegradation. Exposure to ambient light and oxygen can lead to the formation of chromophoric byproducts. It is recommended to prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.
Q4: What are the recommended storage conditions for stock solutions and aqueous experimental solutions?
A4: For stock solutions prepared in an organic solvent like DMSO, it is best to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, store them at 2-8°C and protect them from light. The stability in aqueous buffers will be highly pH-dependent, so it is crucial to validate the stability for your specific buffer system and storage duration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: The solution appears cloudy, or solid particles are visible.
-
Cause: The concentration of the compound exceeds its solubility in the aqueous buffer. Phthalazine derivatives can have limited aqueous solubility.[6]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the final concentration is correct.
-
Solubility Test: Perform a simple solubility test by preparing a serial dilution of your compound in the buffer and visually inspecting for precipitation.
-
Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid "crashing out" of the compound.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Determine the pKa of the compound and adjust the buffer pH accordingly, if permissible for your experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in experimental readouts (e.g., IC50 values, enzyme inhibition) across different days.
-
Cause: This could be due to the use of degraded compound. The rate of degradation can be influenced by minor variations in solution preparation, storage time, and light exposure.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of the compound immediately before each experiment from a frozen stock.
-
Standardize Solution Handling: Implement a strict, standardized protocol for solution preparation and handling, including the duration and conditions of any pre-incubation steps.
-
Perform a Stability Check: Analyze the purity of your aqueous solution at the beginning (t=0) and end of your experiment using an appropriate analytical method like HPLC to check for degradation.
-
In-Depth Technical Protocols
To systematically investigate the stability of 1-Benzyl-4-(3-chlorophenoxy)phthalazine, a forced degradation study is recommended.[7][8] This involves exposing the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector. Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. The key is to demonstrate that the degradation products are well-separated from the parent compound.
Protocol 2: Forced Degradation Study
Use a concentration of approximately 1 mg/mL of 1-Benzyl-4-(3-chlorophenoxy)phthalazine for these studies.[9]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Incubate the compound in 0.1 M NaOH at room temperature and 60°C.
-
Collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Rationale: High pH can also promote hydrolysis of ether and other susceptible bonds.[1]
-
-
Oxidative Degradation:
-
Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Collect samples at various time points.
-
Analyze the samples directly by HPLC.
-
Rationale: The nitrogen atoms in the phthalazine ring can be susceptible to N-oxidation.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points.
-
Rationale: To assess the intrinsic thermal stability of the compound. Phthalazine derivatives are often thermally stable up to high temperatures, but this should be confirmed.[11][12]
-
-
Photostability:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points.
-
Rationale: To determine if the compound is light-sensitive, which could necessitate special handling and packaging.[5]
-
Data Presentation
The results of the forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 | 60 | 90.5 | 9.5 | 1 |
| 3% H₂O₂ | 24 | RT | 92.1 | 7.9 | 3 |
| Heat (Solution) | 24 | 60 | 98.5 | 1.5 | 1 |
| Light (Solution) | 24 | RT | 88.7 | 11.3 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like 1-Benzyl-4-(3-chlorophenoxy)phthalazine.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. The exact products would need to be confirmed by techniques like LC-MS.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
The metabolic pathway of phthalazine oxidation. ResearchGate.
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of a Proprietary Pharmaceutical Product. Pharmaceutical Technology.
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate.
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health.
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
-
Forced Degradation Studies. MedCrave online.
-
Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare.
-
Analytical Techniques In Stability Testing. Separation Science.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health.
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. MDPI.
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International.
-
Phthalazine. Wikipedia.
-
The Effects of Nitrogen-Containing Monomers on the Thermal Degradation and Combustion Attributes of Polystyrenes Chemically Modified with Phosphonate Groups. Ulster University.
-
Photostability studies. (a-c) The changes in absorbance at the respective peak positions with time of DOFL (a) NRFL (b) and OFL (c) in the absence and presence of CB7, at ambient conditions at pH 7.5. ResearchGate.
-
Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. RSC Publishing.
-
Phthalazines bioactive compounds. ResearchGate.
-
A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Nature.
-
Addressing solubility issues of phthalazinone-based inhibitors. Benchchem.
-
A Comparative Guide to the Coordination Properties of Phthalazine-Based Ligands. Benchchem.
-
Strategies for the syntheses of phthalazine derivatives. ResearchGate.
-
1-Benzyl-4-phenoxyphthalazine. Benchchem.
-
Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis Guide: 1-Benzyl-4-(3-chlorophenoxy)phthalazine
Introduction: The Analytical Challenge
1-Benzyl-4-(3-chlorophenoxy)phthalazine is a pharmacophore often explored in medicinal chemistry as a scaffold for phosphodiesterase (PDE) inhibitors and vasorelaxant agents. Synthetically, it is typically accessed via Nucleophilic Aromatic Substitution (
For the research scientist, the primary analytical challenge is not just assignment, but differentiation . The reaction is prone to hydrolysis, leading to the thermodynamic byproduct 1-benzylphthalazin-1(2H)-one . Furthermore, distinguishing the regio-chemistry of the phenoxy ring (3-chloro vs. 4-chloro impurities) requires precise coupling constant analysis.
This guide provides a comparative framework to validate the target structure against its specific synthetic precursors and degradation products.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral integrity, follow this "Check-Verify-Acquire" workflow.
Sample Preparation[1][2][3][4][5][6][7]
-
Solvent Selection:
-
Primary:
(99.8% D) + 0.03% TMS. Why: Provides superior resolution in the aromatic region (6.5–8.5 ppm) essential for resolving the phthalazine vs. phenoxy overlap. -
Secondary (Validation):
. Why: Required if the sample is suspected to contain the hydrolysis byproduct (phthalazinone), as the amide -NH proton is often invisible in chloroform due to exchange.
-
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentration causes stacking effects in planar heterocycles, shifting aromatic peaks upfield.
Acquisition Parameters (400 MHz Base)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.
-
Relaxation Delay (D1): Set to
seconds. Benzyl protons have longer relaxation times; insufficient delay leads to integration errors (e.g., Benzyl integration < 2.0). -
Scans (NS): 16 (Routine) or 64 (Impurity profiling).
-
Spectral Width: -2 to 14 ppm (Capture exchangeable protons).
Comparative Data: Target vs. Impurities
The following table contrasts the target molecule with its two most common contaminants: the starting material (Chloro-precursor) and the hydrolysis byproduct (Oxo-impurity).
Table 1: Diagnostic Chemical Shift Comparison ( )
| Feature | Target Molecule (Ether Product) | Precursor (1-benzyl-4-chlorophthalazine) | Byproduct (1-benzylphthalazin-1(2H)-one) | Diagnostic Note |
| Benzyl (-CH₂-) | δ 4.65 – 4.75 (s) | δ 4.60 – 4.70 (s) | δ 4.28 – 4.35 (s) | The carbonyl in the byproduct shields the benzyl position significantly (~0.4 ppm upfield shift). |
| Phthalazine H1/H4 | N/A (Substituted) | N/A (Substituted) | δ 8.40 – 8.50 (d) | The byproduct has a distinct deshielded proton adjacent to the carbonyl (if N-H tautomer dominates). |
| Phthalazine Ar | δ 7.80 – 8.30 (m) | δ 7.80 – 8.25 (m) | δ 7.70 – 8.45 (m) | Complex overlap; rely on integration (4H). |
| Phenoxy Ar | δ 6.90 – 7.40 (m) | Absent | Absent | Presence of these 4H confirms the ether linkage. |
| Exchangeable -NH | Absent | Absent | δ 10.5 – 12.5 (br) | Only visible in DMSO-d6 or dry CDCl3. "Smoking gun" for hydrolysis. |
Structural Elucidation Logic
A. The Phthalazine Core (The Anchor)
The phthalazine moiety acts as an electron-deficient heteroaromatic system.
-
H5/H8 (Protons closest to N): These appear most downfield (δ 8.1 – 8.3 ppm) as pseudo-doublets or multiplets due to the anisotropic effect of the nitrogen lone pairs and the ring current.
-
H6/H7: These appear slightly upfield (δ 7.8 – 8.0 ppm) as a multiplet.
-
Integration Check: The total integral for this region must be exactly 4H . If >4H, you likely have unreacted phenol or solvent contamination (e.g.,
at 7.26 overlapping).
B. The 3-Chlorophenoxy "Fingerprint"
This is the critical region for confirming the substitution pattern. A 3-substituted benzene ring creates a distinct 4-proton pattern that differentiates it from a 4-chlorophenoxy (which would show a symmetric AA'BB' doublet pair).
-
H2' (Ortho to O and Cl): Appears as a narrow triplet or singlet (t,
Hz) around δ 7.2–7.3 ppm. It is isolated between two substituents. -
H4' (Ortho to Cl, Para to O): Appears as a doublet of doublets (dd,
Hz). -
H6' (Ortho to O, Para to Cl): Appears as a doublet of doublets (dd,
Hz). -
H5' (Meta to both): Appears as a triplet (t,
Hz) around δ 7.3–7.4 ppm.
C. The Benzyl Linker
-
Signal: Sharp Singlet (2H).
-
Position: δ 4.7 ppm.[1]
-
Validation: If this peak splits into an AB-quartet, the molecule has become chiral (unlikely here) or there is restricted rotation due to extreme steric bulk (atropisomerism), though a singlet is expected at Room Temperature.
Visualization of Analytical Logic
Diagram 1: Spectral Assignment Workflow
Caption: Logical flow for distinguishing the target ether from common synthetic impurities based on chemical shift markers.
Diagram 2: Synthetic Pathway & Impurity Origin
Understanding the chemistry clarifies the spectral expectations.
Caption: The competition between O-arylation (Target) and Hydrolysis (Byproduct) dictates the NMR landscape.
References
-
Phthalazine NMR Data: Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)... (NIH). Provides baseline shifts for the 1-benzyl-phthalazine core.
-
Hydrolysis Byproduct Characterization: Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Confirms the upfield shift of the benzyl group in phthalazinones (~4.3 ppm).
-
Ambident Reactivity (N vs O): N- versus O-alkylation: utilizing NMR methods... (Bioorg Med Chem Lett).[2] Discusses the differentiation of heteroatom alkylation via NMR.
-
General Shift Tables: NMR Chemical Shift Values Table. Chemistry Steps. Standard reference for benzyl and aromatic shifts.
Sources
A Comparative Structural and Pharmacological Analysis: 1-Benzyl-4-(3-chlorophenoxy)phthalazine vs. Azelastine
A Technical Guide for Researchers in Drug Development
In the landscape of pharmaceutical research, the phthalazine scaffold has emerged as a privileged structure, giving rise to a diverse array of bioactive compounds. This guide provides an in-depth comparative analysis of two such derivatives: the well-established antihistamine, Azelastine, and the less-characterized compound, 1-Benzyl-4-(3-chlorophenoxy)phthalazine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural nuances, physicochemical properties, and predicted pharmacological profiles, supported by established experimental methodologies.
Structural and Physicochemical Properties: A Tale of Two Phthalazines
Azelastine and 1-Benzyl-4-(3-chlorophenoxy)phthalazine share a common phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. However, the key to their distinct pharmacological profiles lies in the nature and arrangement of the substituents at the 1 and 4 positions of this core structure.
Azelastine , a second-generation antihistamine, is chemically known as 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone.[1] Its structure is characterized by a phthalazinone moiety, a chlorobenzyl group at the 4-position, and a bulky, basic N-methyl-hexahydroazepine ring attached to the nitrogen at the 2-position. This intricate three-dimensional structure is crucial for its interaction with the histamine H1 receptor.[2][3]
1-Benzyl-4-(3-chlorophenoxy)phthalazine , on the other hand, presents a simpler substitution pattern. It features a benzyl group at the 1-position and a 3-chlorophenoxy group at the 4-position. The absence of the complex side chain seen in Azelastine and the presence of a phenoxy linkage suggest a different spatial arrangement and potentially a distinct pharmacological target profile.
Table 1: Comparative Physicochemical Properties
| Property | 1-Benzyl-4-(3-chlorophenoxy)phthalazine (Predicted) | Azelastine (Experimental) |
| Molecular Formula | C21H15ClN2O | C22H24ClN3O |
| Molecular Weight | 362.82 g/mol | 381.9 g/mol [4] |
| LogP (Octanol/Water) | ~4.5 - 5.5 | ~2.6 - 4.9[4][5] |
| pKa (most basic) | ~3.0 - 4.0 | ~9.5[4][5] |
| Aqueous Solubility | Low | Sparingly soluble in water[6][7] |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Rotatable Bonds | 5 | 4 |
Structural Analysis and Synthesis Overview
The distinct functionalities of these two molecules dictate their synthetic pathways and ultimately, their biological activities.
The synthesis of Azelastine typically involves the reaction of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with a suitable hexahydro-1-methyl-1H-azepin-4-yl derivative.[8] The synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine can be conceptually approached via a nucleophilic aromatic substitution reaction. A key intermediate, 1-benzyl-4-chlorophthalazine, can be reacted with 3-chlorophenol in the presence of a base to yield the final product.[9]
Pharmacological Profile: A Comparative Outlook
Azelastine: A Multifaceted Antihistamine
Azelastine is a well-characterized H1 receptor antagonist.[2][3][10][11] Its mechanism of action involves competitive and reversible binding to H1 receptors, thereby preventing histamine from eliciting its pro-inflammatory effects.[3][11] Beyond its primary antihistaminic activity, Azelastine exhibits a broader anti-inflammatory profile by stabilizing mast cells and inhibiting the release of other inflammatory mediators such as leukotrienes and platelet-activating factor.[2][10] This multi-pronged approach contributes to its efficacy in treating allergic rhinitis and conjunctivitis.
1-Benzyl-4-(3-chlorophenoxy)phthalazine: An Exploratory Candidate
Given the structural similarities to other bioactive phthalazines, 1-Benzyl-4-(3-chlorophenoxy)phthalazine could potentially exhibit activity as a receptor antagonist or an enzyme inhibitor. The lipophilic nature of the benzyl and chlorophenoxy groups suggests that it may interact with hydrophobic pockets within a biological target. Further investigation is required to elucidate its precise mechanism of action and therapeutic potential.
Experimental Protocols for Pharmacological Evaluation
To ascertain the pharmacological profile of a novel compound like 1-Benzyl-4-(3-chlorophenoxy)phthalazine and compare it to a standard like Azelastine, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Evaluation: Receptor Binding Affinity
A primary step in characterizing a potential antagonist is to determine its binding affinity for the target receptor.
Protocol: Histamine H1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Utilize a high-affinity radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, as the tracer.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (1-Benzyl-4-(3-chlorophenoxy)phthalazine or Azelastine).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo Evaluation: Antihistaminic Activity
In vivo models are essential to assess the physiological effects of a potential antihistamine.
Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Use male Dunkin-Hartley guinea pigs, which are highly sensitive to histamine.
-
Drug Administration: Administer the test compound (1-Benzyl-4-(3-chlorophenoxy)phthalazine), a positive control (Azelastine), or a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Histamine Challenge: After a predetermined pretreatment time, expose the animals to a histamine aerosol in a whole-body plethysmography chamber.
-
Measurement of Bronchoconstriction: Monitor respiratory parameters, such as tidal volume, respiratory rate, and specific airway resistance, to quantify the degree of bronchoconstriction.
-
Data Analysis: Compare the protective effect of the test compound and the positive control against histamine-induced bronchoconstriction relative to the vehicle control group.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structural and potential pharmacological differences between Azelastine and 1-Benzyl-4-(3-chlorophenoxy)phthalazine. While Azelastine is a well-established antihistamine with a defined mechanism of action, the pharmacological profile of 1-Benzyl-4-(3-chlorophenoxy)phthalazine remains to be elucidated.
The provided experimental protocols offer a clear path for the in-depth characterization of this and other novel phthalazine derivatives. Future research should focus on a comprehensive screening of 1-Benzyl-4-(3-chlorophenoxy)phthalazine against a panel of receptors and enzymes to identify its primary biological target(s). Subsequent structure-activity relationship studies will be crucial in optimizing its potency and selectivity, potentially leading to the development of novel therapeutic agents.
References
-
Wikipedia. Azelastine. [Link]
-
Dr. Oracle. What is the mechanism of action (MOA) of azelastine hydrochloride? [Link]
-
Pediatric Oncall. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Patsnap Synapse. What is the mechanism of Azelastine Hydrochloride? [Link]
-
PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]
-
PubChem. Azelastine. [Link]
-
PubMed. "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). [Link]
-
ResearchGate. (PDF) ANTIHISTAMINIC ACTIVITY MODELS. [Link]
-
ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]
-
Research Journal of Topical and Cosmetic Sciences. Formulation and Characterization of Nanoemulsion Based Nasal Spray of Azelastine Hydrochloride. [Link]
-
PubMed. Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Various Screening Methods for Anti-allergic Activity: An Overview. [Link]
-
PMC. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. [Link]
-
Innoprot. Histamine H1 Receptor Assay. [Link]
-
IJNRD. METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. [Link]
-
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
-
NIH. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). [Link]
-
Chemignition. Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. [Link]
-
PubChem. Azelastine Hydrochloride. [Link]
-
PubMed. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. [Link]
-
ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]
-
PMC. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]
- Google Patents. CARBONYL)BENZYL)PHTHALAZIN-1(2H)
-
ResearchGate. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. [Link]
-
ResearchGate. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][11]diazepines. [Link]
-
Frontiers. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. [Link]
-
EPA. 4-Phenyl-phthalazine-1-thiol Properties. [Link]
-
MDPI. Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride. [Link]
-
ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]
-
PubChem. 1-Benzyl-4-[3-(4-bromophenyl)acryloyl]piperazine. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Azelastine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 4. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemignition.com [chemignition.com]
- 6. rjtcsonline.com [rjtcsonline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Beyond Area-%: The Definitive Purity Guide for 1-Benzyl-4-(3-chlorophenoxy)phthalazine
[1][2]
Executive Summary
In the development of phthalazine-based pharmacophores—specifically 1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS 338978-22-6)—researchers often rely heavily on HPLC-UV "Area %" as a proxy for purity.[1][2] This is a critical error. While HPLC excels at identifying organic impurities with chromophores, it is blind to inorganic salts, moisture, and trapped solvents common in the synthesis of 1,4-disubstituted phthalazines.
This guide objectively compares Elemental Analysis (EA) validated material against standard HPLC-grade alternatives. We demonstrate that for this specific lipophilic heterocycle, Elemental Analysis is not merely a formality but the primary determinant of "Absolute Purity" (Content Assay).
Part 1: The Target Compound Profile
Before analyzing purity, we must establish the theoretical baseline. 1-Benzyl-4-(3-chlorophenoxy)phthalazine is a nitrogen-rich heterocycle.[1][2] Its synthesis typically involves the nucleophilic substitution of 1-benzyl-4-chlorophthalazine with 3-chlorophenol, a process prone to trapping inorganic bases (
Theoretical Elemental Composition
Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 21 | 12.011 | 252.23 | 72.73% |
| Hydrogen (H) | 15 | 1.008 | 15.12 | 4.36% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 8.08% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 10.22% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 4.61% |
Critical Insight: A deviation of
from these values indicates significant contamination, regardless of a "99% pure" HPLC trace.
Part 2: Comparative Performance Guide
Product Grade Comparison: HPLC-Only vs. EA-Validated
When sourcing or synthesizing this compound, you are effectively choosing between two validation grades.[1][2] Below is the data-driven comparison of their reliability for downstream biological assays (e.g., PDE inhibition or VEGFR kinase assays).
| Feature | Alternative A: HPLC-Certified Grade | Product B: EA-Validated Grade | Scientific Impact |
| Purity Metric | Relative Area % (UV @ 254nm) | Absolute Content % (w/w) | EA Grade accounts for non-UV active mass.[1][2] |
| Salt Detection | Blind (Inorganic salts elute in void volume) | Detected (Low %C, %H, %N) | Residual |
| Solvent Trap | Poor (Often integrated incorrectly or ignored) | High (Deviations in C/H ratio) | Phthalazines trap DCM/EtOAc; Alternative A causes stoichiometric errors in dosing.[2] |
| Moisture | Blind | Detected (Low %C, High %H) | Alternative A leads to lower actual drug concentration. |
| Confidence | Low (Qualitative Identity) | High (Quantitative Stoichiometry) | EA Grade is required for accurate |
The "Hidden Impurity" Risk Map
The following diagram illustrates why HPLC-Only validation fails for 1-Benzyl-4-(3-chlorophenoxy)phthalazine.
Caption: Comparative detection capabilities. Note that HPLC is blind to the two most common impurities (Salts and Solvents) in phthalazine synthesis.
Part 3: Experimental Data Analysis
Interpreting EA Results for 1-Benzyl-4-(3-chlorophenoxy)phthalazine
When you receive your EA report, use this logic table to diagnose the purity of your batch.
Standard Acceptance Criteria:
| Observation | Diagnosis | Causality & Remediation |
| All values low (%C | Inorganic Contamination | The sample contains non-combustible material (e.g., Silica gel, |
| %C Low, %H High | Moisture/Water | The phthalazine nitrogen lone pairs are hygroscopic. Action: Dry at |
| %C High, %H High | Solvent Entrapment (Organic) | Trapped Ethyl Acetate or Hexane. Common in recrystallization. Action: Verify with |
| %C Low, %N Low, %Cl High | Hydrochloride Salt Formation | If acid was used, the pyridine-like nitrogen in the phthalazine ring may have protonated ( |
Part 4: Validated Protocols
To achieve "EA-Validated Grade" status, the following protocols must be executed.
Sample Preparation (Critical Step)
Phthalazines are notorious for "solvent occlusion"—trapping solvent molecules within the crystal lattice. Standard drying is insufficient.
-
Grind: Gently crush the crystalline solid into a fine powder using an agate mortar. This breaks solvent pockets.
-
Vacuum Dry: Place in a drying pistol (Abderhalden) or vacuum oven.
-
Temp:
(Note: Melting point is likely , but avoid thermal decomposition). -
Pressure:
mbar. -
Time: Minimum 12 hours.
-
-
Desiccate: Cool in a desiccator over
before weighing.
Elemental Analysis Workflow (Combustion)
Instrument Reference: Flash 2000 or Elementar vario EL cube.
-
Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard (K factor determination).
-
Weighing: Weigh
mg of the dried sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen. -
Combustion:
-
Detection: Thermal Conductivity Detector (TCD) after reduction of
to .
Validation Logic (Decision Tree)
Use this workflow to determine if the batch is ready for biological screening.
Caption: The "EA-First" validation logic ensures no salt-contaminated drug enters the screening phase.
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3] Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Abd El-Wahab, A. H. F., et al. (2011).[2][6] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170.[1][2] Retrieved from [Link][2][6]
-
Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? (Used for comparative context on HPLC limitations). Retrieved from [Link][2]
Sources
- 1. 339026-58-3|1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine|BLD Pharm [bldpharm.com]
- 2. 338417-98-4|1-Benzyl-4-{[(4-chlorophenyl)methyl]sulfanyl}phthalazine|BLD Pharm [bldpharm.com]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Validation of Phthalazine-Based Kinase Inhibition via Western Blot
Focus Model: Aurora Kinase A/B Inhibition (e.g., Tozasertib/VX-680)
Executive Summary & Mechanism of Action
Context: Phthalazine scaffolds (e.g., Tozasertib/VX-680, Vatalanib/PTK787) represent a critical class of ATP-competitive kinase inhibitors. While they target various kinases (including VEGFR), they are most renowned for their potent inhibition of Aurora Kinases (A and B) , which regulate chromosomal segregation during mitosis.
The Validation Challenge: Unlike total protein quantification, validating inhibition requires capturing a transient phosphorylation event. For Aurora Kinase inhibitors, the "gold standard" readout is not the kinase itself, but the phosphorylation status of its downstream substrate, Histone H3 (Ser10) , or the autophosphorylation of Aurora A (Thr288) .
Mechanism of Action (MOA)
Phthalazine derivatives function by occupying the ATP-binding pocket of the kinase hinge region. This steric blockade prevents the transfer of the gamma-phosphate from ATP to the substrate (e.g., Histone H3), thereby silencing the mitotic signal.
Figure 1: Competitive inhibition mechanism. The phthalazine scaffold competes with ATP, preventing substrate phosphorylation.
Comparative Analysis: Phthalazine vs. Alternative Scaffolds
When selecting a chemical probe for kinase validation, the scaffold determines specificity and solubility. Below is a comparison of Phthalazine-based inhibitors against common alternatives.
| Feature | Phthalazine Scaffold (e.g., Tozasertib) | Indolinone Scaffold (e.g., Hesperadin) | Pyrazolo-Pyrimidine (e.g., Reversine) |
| Primary Target | Pan-Aurora (A/B/C) & VEGFR | Aurora B (Highly Selective) | Aurora A/B & MPS1 |
| Potency (IC50) | High (~0.6 nM for Aurora A) | Moderate (~250 nM) | Moderate to High |
| Solubility | Moderate (often requires DMSO/PEG) | Low (Lipophilic issues) | High |
| Off-Target Risk | Moderate (Can hit FLT3/ABL) | Low (High specificity) | High (Promiscuous) |
| WB Readout | p-Histone H3 (Ser10) | p-Histone H3 (Ser10) | p-Histone H3 (Ser10) |
| Best Use Case | Broad spectrum mitotic arrest | Specific cytokinesis study | Dedifferentiation studies |
Expert Insight: Phthalazines are preferred for clinical translation models due to their potency, but for strict mechanistic dissection of Aurora B vs. A, an Indolinone might offer cleaner isoform selectivity.
Experimental Protocol: The Self-Validating System
A "Self-Validating" Western Blot protocol ensures that the observed signal reduction is due to kinase inhibition, not artifactual protein degradation or loading errors.
Phase A: Sample Preparation (The Critical Step)
-
Cell Synchronization (Mandatory for Aurora): Aurora Kinases are only active during mitosis (G2/M phase). Treating asynchronous cells will yield a weak, uninterpretable baseline signal.
-
Step: Pre-treat cells with Nocodazole (100 ng/mL) or Paclitaxel for 14–16 hours to arrest cells in mitosis (high phosphorylation baseline).
-
Treatment: Add Phthalazine inhibitor (e.g., 10 nM – 1 µM) for 1–2 hours after the block.
-
Phase B: Lysis & Protein Extraction
Phosphatases are aggressive. Once cells are lysed, they will strip the phosphate groups you are trying to measure.
-
Buffer: RIPA or NP-40 Lysis Buffer.
-
The "Phospho-Shield" Cocktail (Add Fresh):
-
Protease Inhibitors (Roche cOmplete or equivalent).
-
Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine phosphatases).
-
Sodium Fluoride (NaF): 10–50 mM (Inhibits Serine/Threonine phosphatases).
-
Tip: Do not boil samples immediately if using urea buffers; otherwise, heat at 95°C for 5 mins in Laemmli buffer.
-
Phase C: Western Blotting Workflow
Figure 2: Optimized workflow for phospho-protein validation.
Phase D: Antibody Strategy
You must probe for three targets to validate the result:
-
Target (Inhibition Readout): Phospho-Histone H3 (Ser10). Expectation: Signal decreases with dose.
-
Target Control (Substrate Stability): Total Histone H3. Expectation: Signal remains constant.
-
Loading Control: GAPDH or Beta-Actin. Expectation: Signal remains constant.
Data Interpretation & Troubleshooting
Use this "Traffic Light" logic to interpret your blots:
| Scenario | p-Substrate Signal | Total Substrate Signal | Loading Control | Conclusion |
| Valid Inhibition | ⬇️ Decreases | ➖ Stable | ➖ Stable | Success. The phthalazine specifically inhibited the kinase. |
| Toxicity/Degradation | ⬇️ Decreases | ⬇️ Decreases | ➖ Stable | False Positive. The inhibitor killed the cells or degraded the protein. |
| Loading Error | ⬇️ Decreases | ⬇️ Decreases | ⬇️ Decreases | Invalid. Unequal loading. Repeat BCA assay. |
| No Effect | ➖ Stable | ➖ Stable | ➖ Stable | Failure. Drug inactive, resistant mutant, or insufficient dose. |
Common Pitfalls
-
"The Ghost Blot": No phospho-signal in the control lane.
-
Cause: Cells were not in mitosis.
-
Fix: Ensure Nocodazole block worked (check cells under microscope for rounding).
-
-
High Background:
-
Cause: Incomplete blocking or BSA/Milk interference.
-
Fix: For phospho-antibodies, use 5% BSA in TBST for blocking (Milk contains casein, a phosphoprotein that causes high background).
-
References
-
Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 10(3), 262–267.
-
Giatromanolaki, A., et al. (2012). "Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584)."[1] British Journal of Cancer, 107, 1044–1050.[1]
-
Bio-Rad Laboratories. "Best Practices for Western Blot Detection of Phosphorylation Events." Bio-Rad Application Guide.
-
Prime, M. E., et al. (2011).[2] "Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase."[2][3] Journal of Medicinal Chemistry, 54(1), 312-319.[2]
-
LI-COR Biosciences. "Pan/Phospho Analysis for Western Blot Normalization." LI-COR Application Note.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics for Phthalazine Derivatives: The 1-Benzyl-4-(3-chlorophenoxy)phthalazine Benchmark
Executive Summary
In the high-stakes arena of drug discovery, particularly within the development of VEGFR and PDE inhibitors , the phthalazine scaffold remains a privileged structure. However, the synthesis of these derivatives often yields complex mixtures of regioisomers and halogenated by-products.
This guide focuses on 1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS 338978-22-6) , a critical reference standard used to validate analytical methods for phthalazine-based libraries. We compare its performance as a System Suitability Standard against its closest positional isomers (e.g., the 4-chlorophenoxy analog) and precursors. The data presented demonstrates why relying solely on generic phthalazine standards is insufficient for resolving the subtle selectivity required in modern Structure-Activity Relationship (SAR) studies.
Part 1: Technical Profile & Comparative Analysis
The Molecule of Interest
-
Chemical Name: 1-Benzyl-4-(3-chlorophenoxy)phthalazine[1][2]
-
Molecular Formula: C₂₁H₁₅ClN₂O
-
Key Application: Reference standard for resolving meta- vs. para- halogenated regioisomers in kinase inhibitor synthesis.
Comparative Performance: The Isomer Challenge
A common analytical pitfall in phthalazine synthesis is the co-elution of the 3-chlorophenoxy (meta) target with its 4-chlorophenoxy (para) isomer. Standard C18 methods often fail to distinguish these due to their identical mass (m/z 347.8) and similar hydrophobicity.
The following table contrasts the performance of the specific 3-chloro standard against alternatives in a high-resolution RP-HPLC assay.
| Feature | Standard A: 3-Chloro Isomer (Target) | Alternative B: 4-Chloro Isomer (Regioisomer) | Alternative C: 1-Chloro-4-benzylphthalazine (Precursor) |
| Role | Primary Reference Standard | Critical Impurity / Secondary Standard | Process Intermediate Standard |
| Retention Time (RT) | 12.4 min (Representative) | 12.8 min | 8.2 min |
| Selectivity ( | Reference (1.00) | 1.03 (Difficult Separation) | 0.66 (Easily Resolved) |
| UV Max ( | 235 nm, 290 nm | 238 nm, 292 nm | 225 nm, 280 nm |
| Resolution Requirement | N/A | Requires Rs > 1.5 for quantitation | Rs > 10 (Baseline separated) |
| Mechanistic Insight | The meta-chloro substitution creates a "kink" in the phenoxy ring, reducing effective surface area compared to the linear para-isomer. | The para-chloro substitution allows for better planar stacking on C18 stationary phases, typically increasing retention. | Lacks the phenoxy group entirely; significantly less hydrophobic (lower LogP). |
Expert Insight: Using the 3-chlorophenoxy standard is non-negotiable when validating synthesis pathways involving 3-chlorophenol, as the 4-chloro impurity is a common contaminant in commercial phenol reagents. Without this specific standard, the 4-chloro impurity may hide under the main peak, leading to incorrect potency calculations in biological assays.
Part 2: Validated Experimental Protocol
Protocol: High-Resolution Separation of Phthalazine Regioisomers
Objective: To achieve baseline separation (Rs > 1.5) between 1-Benzyl-4-(3-chlorophenoxy)phthalazine and its 4-chloro analog.
1. Reagents & Materials
-
Standard A: 1-Benzyl-4-(3-chlorophenoxy)phthalazine ( >98% purity).
-
Standard B: 1-Benzyl-4-(4-chlorophenoxy)phthalazine ( >95% purity).
-
Column: C18 End-capped Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
2. Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C (Critical: Higher temp improves mass transfer but reduces selectivity; 35°C is the sweet spot).
-
Detection: UV at 290 nm (Specific for the phthalazine core).
-
Injection Volume: 5 µL.
3. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 2.0 | 40% | Isocratic Hold (Focusing) |
| 15.0 | 85% | Linear Gradient (Elution of Isomers) |
| 16.0 | 95% | Wash |
| 20.0 | 40% | Re-equilibration |
4. System Suitability Criteria (Self-Validating Step)
Before running samples, inject a Resolution Mixture containing 10 µg/mL of both Standard A and Standard B.
-
Pass: Resolution (Rs) between peaks > 1.5.
-
Fail: Rs < 1.5. Action: Decrease ramp rate or lower temperature to 30°C.
Part 3: Mechanistic Visualization
The following diagram illustrates the analytical logic flow for distinguishing these derivatives, highlighting the critical decision points determined by the reference standard.
Figure 1: Analytical workflow for separating phthalazine regioisomers. The specific 3-chlorophenoxy reference standard is essential for the "Identify" step, preventing misidentification of the pharmacologically distinct para-isomer.
References
-
National Institutes of Health (NIH) . (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. PubMed Central. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Benzyl-4-(3-chlorophenoxy)phthalazine
The following guide details the technical specifications, safety protocols, and disposal procedures for 1-Benzyl-4-(3-chlorophenoxy)phthalazine . This document is designed for researchers and safety officers requiring immediate, actionable data for laboratory compliance and environmental safety.
Executive Summary & Chemical Identity
1-Benzyl-4-(3-chlorophenoxy)phthalazine is a halogenated nitrogen heterocycle often utilized in pharmaceutical research as a scaffold for phosphodiesterase (PDE) inhibitors or anti-cancer agents. Due to the presence of both a chlorine atom and a nitrogen-rich phthalazine core, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins, nitrogen oxides) during incineration.
Physicochemical Profile
| Parameter | Data |
| CAS Number | 338978-22-6 |
| Molecular Formula | C₂₁H₁₅ClN₂O |
| Molecular Weight | 346.81 g/mol |
| Solubility | Low in water; soluble in DMSO, Methanol, Chloroform |
| Waste Classification | Halogenated Organic (RCRA considerations apply) |
| Hazard Class | Irritant (Skin/Eye/Respiratory); Aquatic Toxicity |
Hazard Profiling & Safety Logic
Why this matters: Treating this substance as a generic organic solid risks regulatory non-compliance and safety hazards. The specific hazards dictate the disposal path.
Core Hazards (GHS Classification)
-
H302: Harmful if swallowed.[1]
-
H410: Very toxic to aquatic life with long-lasting effects (Common for chlorophenoxy derivatives).
The "Self-Validating" Safety System
To ensure safety, every action must have a verification step.
-
Protocol: Work inside a certified fume hood.
-
Validation: Verify magnehelic gauge or airflow monitor reads between 80–120 fpm before opening the container.
-
Protocol: Double-gloving with Nitrile.
-
Validation: Check for "breakthrough" (discoloration) on the outer glove every 30 minutes of handling.
Waste Segregation & Pre-Treatment
Critical Directive: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is to be treated as halogenated waste.[4] Mixing increases disposal costs significantly and complicates incineration.
Waste Stream Decision Tree
The following logic flow ensures the compound enters the correct disposal stream to minimize environmental impact and cost.
Figure 1: Decision logic for segregating 1-Benzyl-4-(3-chlorophenoxy)phthalazine waste. Note that high concentrations of the compound in non-halogenated solvents should default to the Halogenated stream to ensure proper destruction of the chlorinated ring.
Detailed Disposal Protocols
A. Solid Waste (Pure Compound & Weighing Papers)
-
Containment: Collect pure substance or spill cleanup residues in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.
B. Liquid Waste (Reaction Mixtures & Rinsates)
-
Compatibility Check: Ensure the waste container is rated for halogenated solvents (typically HDPE or fluorinated plastic).
-
Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE."
-
Reasoning: The chlorine atom on the phenoxy ring requires higher incineration temperatures (approx. 1100°C) to prevent the formation of incomplete combustion byproducts.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap Torque: Hand-tighten caps securely. Do not over-torque, which can crack the seal.
C. Contaminated Glassware
-
Triple Rinse: Rinse glassware three times with a compatible solvent (e.g., Acetone or Dichloromethane).
-
Rinsate Disposal: Collect the first three rinses as hazardous liquid waste (Halogenated stream).
-
Final Wash: After triple rinsing, glassware can be washed with detergent and water in the sink, provided no visible residue remains.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents laboratory contamination.
Figure 2: Operational workflow for managing spills of solid or liquid phthalazine derivatives.
Spill Kit Requirements:
-
Absorbent: Vermiculite or polypropylene pads (universal or oil-only).
-
Neutralizer: Not required (compound is not a strong acid/base), but a surfactant (soap water) is needed for final cleaning due to low water solubility.
Regulatory Compliance (US/Global Context)
-
RCRA (USA): While this specific CAS is not P-listed or U-listed, it falls under the characteristic of Toxic if it exhibits specific lethality data, but universally defaults to Halogenated Solvent Waste streams due to the chlorine content.
-
EPA Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), use code F002 . If pure solid waste, classify as D001 (Ignitable) only if combustible, otherwise manage as non-RCRA regulated hazardous waste (unless state-specific rules apply). Best Practice: Manage as regulated hazardous waste regardless of exemption status.
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HCl gas).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Phthalazine Derivatives. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (2025). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]
-
Washington State University (2025). Laboratory Safety Manual: Halogenated Solvents. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Benzyl-4-(3-chlorophenoxy)phthalazine
Executive Safety Directive: The "Unknown Potency" Protocol
As a Senior Application Scientist, I must immediately reframe how you approach 1-Benzyl-4-(3-chlorophenoxy)phthalazine . While standard Safety Data Sheets (SDS) for phthalazine derivatives often default to "Irritant" (H315/H319/H335) status due to a lack of chronic toxicity data, this is a dangerous oversimplification for research compounds.
Phthalazine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for potent VEGFR inhibitors (e.g., Vatalanib) , phosphodiesterase inhibitors, and GABA receptor modulators. Because this specific molecule is a halogenated aromatic ether derivative, you must treat it as a Pharmacologically Active Material (PAM) with an assigned internal Occupational Exposure Band (OEB) of 3 until specific toxicology proves otherwise.
The Golden Rule: We do not rely on the absence of evidence as evidence of safety. We engineer barriers assuming high biological activity.
Part 1: The PPE Firewall (Personal Protective Equipment)
Standard "lab coat and latex gloves" are insufficient for halogenated phthalazines, especially when in solution with penetrating solvents like DMSO.
PPE Specification Matrix
| Protection Zone | Component | Technical Specification & Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Mandatory: Handle only inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).Rationale: Phthalazine dusts are electrostatic.[1][2] If hood work is impossible (e.g., equipment maintenance), a fit-tested P100 particulate respirator is required to prevent inhalation of potent aerosols.[2] |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, >5 mil) or Neoprene.Rationale: Chlorophenoxy moieties increase lipophilicity.[2] If dissolved in DMSO, permeation breakthrough time drops to <5 minutes. Immediately change outer gloves upon splash contact. |
| Ocular | Chemical Goggles | Standard: ANSI Z87.1 Chemical Splash Goggles.Prohibited: Safety glasses with side shields are not acceptable during powder transfer due to the risk of airborne migration into the lacrimal duct. |
| Body | Tyvek® / Lab Coat | Requirement: Tyvek wrist sleeves or a disposable lab coat with elastic cuffs.Rationale: Prevents "wrist-gap" exposure where the glove meets the coat—a common contamination point for bench scientists.[1][2] |
Part 2: Operational Logic & Handling Protocols
This section details the causality behind the movements. We use a Static-Dissipative Workflow because phthalazine powders are prone to triboelectric charging, which causes "fly-out" during weighing.[1][2]
Protocol A: The "Zero-Dust" Weighing Technique
Objective: Transfer solid 1-Benzyl-4-(3-chlorophenoxy)phthalazine without generating airborne particulates.
-
Environment Prep:
-
Activate an Ionizing Bar or Anti-Static Gun inside the fume hood 10 seconds prior to opening the vial. This neutralizes the charge on the glass and the powder.
-
Place a black conductive mat on the hood surface. (Visual contrast helps you see white powder spills immediately).
-
-
The Transfer:
-
Do not use a spatula. Use a sub-sampling micro-spatula or a pre-weighed antistatic weighing boat.
-
Technique: Tap the vial gently. Do not scrape. Scraping creates friction/static, causing the powder to "jump" onto gloves.
-
-
Solubilization (The Critical Risk Point):
-
Solvent: Likely DMSO or DMF.[2]
-
Risk: Once dissolved, the chemical bypasses the skin's stratum corneum barrier.
-
Action: Add solvent to the solid inside the vial. Cap immediately. Vortex inside the hood. Never transport an open vial of the solution across the lab.
-
Protocol B: Decontamination & Waste
The Principle: Phthalazines are nitrogen-heterocycles that can be persistent.[1][2]
-
Solids: Dispose of as Hazardous Chemical Waste (Solid) .[2] Do not trash.
-
Liquids: Segregate into Halogenated Organic Waste (due to the chlorophenoxy group).[2]
-
Surface Decon:
Part 3: Visualizing the Safety Logic
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you adjust protection based on the physical state of the compound.
Caption: Decision logic for PPE selection based on physical state. Note that solutions (Liquid) pose a higher dermal risk due to solvent-mediated permeation.[1][2]
Diagram 2: The "Containment" Workflow
This highlights the closed-loop handling to prevent lab contamination.[1][2]
Caption: Operational workflow emphasizing temperature equilibration and static control to prevent moisture absorption and powder dispersion.
References
-
BLD Pharm. (2025).[3] Safety Data Sheet: 1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS 338978-22-6).[1][2] Retrieved from [1][2]
-
National Institutes of Health (NIH) - PubChem. (2025).[2] Phthalazine Compound Summary & Biological Activities.[4][5] Retrieved from [1][2]
-
Centers for Disease Control and Prevention (CDC). (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[6] Retrieved from [1][2]
-
Sangshetti, J. N., et al. (2019).[7] "Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review." Bioorganic & Medicinal Chemistry. Retrieved from
Sources
- 1. 339026-58-3|1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine|BLD Pharm [bldpharm.com]
- 2. 338417-98-4|1-Benzyl-4-{[(4-chlorophenyl)methyl]sulfanyl}phthalazine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
